molecular formula C7H14N2O2 B13541336 3-(4-Aminobutyl)oxazolidin-2-one

3-(4-Aminobutyl)oxazolidin-2-one

Katalognummer: B13541336
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: YBGRGALNKWSEDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(4-Aminobutyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Aminobutyl)oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Aminobutyl)oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H14N2O2

Molekulargewicht

158.20 g/mol

IUPAC-Name

3-(4-aminobutyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H14N2O2/c8-3-1-2-4-9-5-6-11-7(9)10/h1-6,8H2

InChI-Schlüssel

YBGRGALNKWSEDX-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=O)N1CCCCN

Herkunft des Produkts

United States
Foundational & Exploratory

3-(4-Aminobutyl)oxazolidin-2-one: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry and chemical biology, the demand for versatile, bifunctional building blocks is at an all-time high. 3-(4-Aminobutyl)oxazolidin-2-one emerges as a highly strategic scaffold, combining the rigid, moderately polar characteristics of a 1,3-oxazolidin-2-one ring with the flexible, nucleophilic handle of a 4-aminobutyl chain. This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, synthetic pathways, and its growing utility as a bifunctional linker in advanced therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Physicochemical and Structural Profiling

The architectural value of 3-(4-Aminobutyl)oxazolidin-2-one lies in its strict electronic differentiation. The nitrogen atom within the oxazolidinone ring (N3) is part of a cyclic carbamate system; its lone pair is delocalized into the adjacent carbonyl group, rendering it non-basic and non-nucleophilic. Conversely, the primary amine at the terminus of the butyl chain is highly basic and strongly nucleophilic. This dichotomy allows for highly chemoselective functionalization without the need for complex, orthogonal protecting group strategies.

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name 3-(4-aminobutyl)-1,3-oxazolidin-2-one[1]
CAS Number 1367994-53-3[2]
Molecular Formula C₇H₁₄N₂O₂[1],[2]
Molecular Weight 158.20 g/mol [1]
Chemical Class Oxazolidinones / Primary Amines[1]
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 3 (Carbonyl O, Ether O, Amine N)
Rotatable Bonds 4 (Butyl spacer)

Mechanistic Reactivity and Stability

As a Senior Application Scientist, it is critical to understand not just what a molecule can do, but why it behaves the way it does under physiological and synthetic conditions.

Oxazolidinone Ring Stability: The 5-membered cyclic carbamate is thermodynamically highly stable. It is generally resistant to mild aqueous acids and bases, surviving typical amide coupling conditions (e.g., HATU/DIPEA) and reductive aminations. Ring-opening is non-trivial and typically requires harsh conditions, such as strong aqueous base (e.g., NaOH at reflux) or specific Lewis acid/triflic acid (TfOH) catalysis in the presence of strong nucleophiles[3]. This stability is paramount when deploying the molecule as a linker in physiological environments (pH ~7.4), ensuring that premature degradation does not occur in vivo.

Primary Amine Reactivity: The terminal amine (pKa ~10.5) is the primary site for derivatization. It readily undergoes acylation, alkylation, and reductive amination. Because the oxazolidinone nitrogen is electronically deactivated, reactions targeting the primary amine proceed with near-perfect chemoselectivity.

Synthetic Methodologies

The synthesis of N-alkyl oxazolidinones traditionally relies on the cyclization of β-amino alcohols. To synthesize 3-(4-Aminobutyl)oxazolidin-2-one efficiently while adhering to green chemistry principles, a stepwise approach utilizing dialkyl carbonates is preferred over highly toxic phosgene derivatives[4].

The optimal route involves the reaction of a mono-protected 1,4-diaminobutane (e.g., N-Boc-putrescine) with 2-chloroethanol to yield an intermediate β-amino alcohol. Subsequent cyclization is achieved using diethyl carbonate in the presence of a base like sodium ethoxide at elevated temperatures (e.g., 125°C)[5]. The thermodynamic driving force for this cyclization is the continuous distillation/expulsion of ethanol, which irreversibly pushes the equilibrium towards the stable 5-membered cyclic carbamate[5].

Synthesis A N-Boc-1,4-diaminobutane C N-Boc-amino alcohol Intermediate A->C N-Alkylation B 2-Chloroethanol + K2CO3 B->C E Boc-protected Oxazolidinone C->E Cyclization D Diethyl Carbonate + NaOEt (125°C) D->E F 3-(4-Aminobutyl)oxazolidin-2-one (Target) E->F Acidic Cleavage (TFA)

Figure 1: Stepwise synthetic workflow for 3-(4-Aminobutyl)oxazolidin-2-one via Boc-protection.

Applications in Advanced Therapeutics

PROTAC Linkerology

The design of Proteolysis Targeting Chimeras (PROTACs) requires linkers that balance flexibility with rigidity to optimize ternary complex formation between the target protein and an E3 ligase. Purely aliphatic PEG or alkyl chains can sometimes suffer from high entropic penalties upon binding. Integrating the 3-(4-Aminobutyl)oxazolidin-2-one scaffold provides a hybrid "rigid-flexible" linker. The 4-aminobutyl chain provides necessary degrees of freedom, while the oxazolidinone ring restricts conformational space and introduces a polar motif that can engage in favorable hydrogen bonding with solvent or protein surfaces.

PROTAC POI Target Protein Ligand Linker 3-(4-Aminobutyl)oxazolidin-2-one (Rigid-Flexible Linker) POI->Linker Amide Coupling Complex Ternary Complex Formation POI->Complex E3 E3 Ligase Recruiter Linker->E3 N-Alkylation E3->Complex Degradation Proteasomal Degradation Complex->Degradation Ubiquitination

Figure 2: Integration of 3-(4-Aminobutyl)oxazolidin-2-one as a bifunctional linker in PROTAC design.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating analytical checkpoints that confirm mechanistic success before proceeding to subsequent steps.

Protocol A: Synthesis of the Oxazolidinone Core via Carbonate Cyclization

Causality Check: Diethyl carbonate is utilized over phosgene to eliminate toxicity risks while leveraging the thermodynamic stability of the resulting heterocycle[4],[5].

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the N-Boc-amino alcohol intermediate (1.0 equiv) in neat diethyl carbonate (1.2 to 2.0 equiv).

  • Catalysis: Add a catalytic amount of freshly prepared sodium ethoxide (NaOEt, 1-5 mol%).

  • Cyclization: Heat the reaction mixture to 125°C. Equip the flask with a short-path distillation head to continuously remove the ethanol byproduct, driving the reaction forward[5].

  • Self-Validation Checkpoint 1 (IR Spectroscopy): Monitor the reaction via FT-IR. The successful formation of the oxazolidinone ring is validated by the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp, intense carbamate C=O stretch at ~1740-1750 cm⁻¹.

  • Workup: Cool to room temperature, remove excess diethyl carbonate under high vacuum, and purify via silica gel chromatography.

Protocol B: Chemoselective Amide Coupling (Derivatization)

Causality Check: HATU is selected as the coupling reagent over EDC/NHS because it drives the reaction to completion rapidly under mild basic conditions (DIPEA), minimizing any risk of base-catalyzed oxazolidinone ring opening.

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 10 minutes at room temperature to form the active OAt ester.

  • Coupling: Add 3-(4-Aminobutyl)oxazolidin-2-one (1.1 equiv) dropwise to the activated mixture.

  • Self-Validation Checkpoint 2 (TLC/Staining): Monitor the reaction via TLC. Use a Ninhydrin stain on the TLC plate. The starting material (primary amine) will stain a deep purple/blue. The reaction is complete when the purple spot is entirely consumed, validating the complete acylation of the amine.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

References

  • [1] Title : Buy 3-(4-Aminobutyl)oxazolidin-2-one (EVT-13676161) | Source : evitachem.com | URL : 1

  • [2] Title : CID 59735305 1367994-53-3 wiki | Source : guidechem.com | URL : 2

  • Title : N-Acyl Oxazolidinone | Tokyo Chemical Industry Co., Ltd. | Source : tcichemicals.com | URL : Link

  • [3] Title : Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers | Source : acs.org | URL : 3

  • [4] Title : US6403804B1 - Process for preparing optically active oxazolidinone derivative | Source : google.com/patents | URL : 4

  • [5] Title : WO2004089880A2 - Carbamates useful as fragances | Source : google.com/patents | URL : 5

Sources

Structural Pharmacology & The Bifunctional Rationale

Author: BenchChem Technical Support Team. Date: April 2026

This technical whitepaper provides an in-depth analysis of the core mechanism of action, target engagement profiling, and experimental validation of 3-(4-Aminobutyl)oxazolidin-2-one . Structured for drug development professionals and molecular biologists, this guide explores the molecule's utility as a bifunctional pharmacological probe.

3-(4-Aminobutyl)oxazolidin-2-one is a synthetic small molecule that merges two highly privileged chemical motifs: an aliphatic 1,4-diaminobutane (putrescine) chain and a 1,3-oxazolidin-2-one heterocyclic core. In modern antimicrobial drug discovery, particularly against multi-drug resistant (MDR) Gram-negative pathogens, such molecules serve as critical "Trojan horse" scaffolds.

Gram-negative bacteria possess highly restrictive outer membranes that prevent the passive diffusion of large or hydrophobic antibiotics. To circumvent this, medicinal chemists design linked pharmacophores that exploit active bacterial uptake mechanisms[1]. By utilizing a polyamine linker, the molecule hijacks the bacterial Polyamine Transport System (PTS) to breach the cellular envelope, subsequently delivering the oxazolidinone warhead directly to the bacterial ribosome[2].

Dual-Axis Mechanism of Action

The mechanism of action for 3-(4-aminobutyl)oxazolidin-2-one operates across two distinct biological axes:

Axis 1: Polyamine Transport System (PTS) Hijacking

Bacteria actively scavenge polyamines (e.g., putrescine, spermidine) from their environment to support cellular growth, biofilm formation, and stress responses[3]. The 4-aminobutyl moiety of the molecule acts as a structural mimic of putrescine. This mimicry allows the compound to be recognized as a substrate by the PotABCD (spermidine/putrescine) ABC transporter system, driving active, ATP-dependent accumulation of the molecule within the bacterial cytosol[4].

Axis 2: Ribosomal 50S Inhibition & MAO Off-Target Effects

Once concentrated intracellularly, the oxazolidin-2-one core exerts its primary pharmacodynamic effect. Oxazolidinones are potent protein synthesis inhibitors that bind specifically to the A-site pocket of the 50S ribosomal subunit at the peptidyl transferase center (PTC)[3][5]. This binding competitively excludes incoming aminoacyl-tRNAs, thereby preventing the formation of the 70S initiation complex and arresting translation[5].

A critical secondary mechanism inherent to the oxazolidinone pharmacophore is the reversible inhibition of Monoamine Oxidase (MAO), an outer-membrane mitochondrial flavoprotein[6]. Because the oxazolidinone ring structurally resembles monoamine neurotransmitters, it can bind the FAD-containing active site of MAO-A and MAO-B[7]. This off-target interaction necessitates rigorous counter-screening, as clinical MAO inhibition can trigger severe serotonin syndrome when co-administered with serotonergic agents[5].

MOA cluster_0 Polyamine Axis (4-Aminobutyl) cluster_1 Oxazolidinone Axis Compound 3-(4-Aminobutyl)oxazolidin-2-one (Bifunctional Probe) PTS Polyamine Transport System (PTS) Compound->PTS Active Uptake (Putrescine Mimic) Metabolism Diamine Oxidase / Spermidine Synthase Compound->Metabolism Competitive Inhibition Ribosome 50S Ribosomal Subunit (PTC A-Site) Compound->Ribosome Translation Arrest MAO Monoamine Oxidase (MAO-A/B) Compound->MAO Reversible Inhibition PTS->Ribosome Intracellular Accumulation

Dual-axis mechanism of action targeting polyamine transport and ribosomal translation.

Quantitative Target Affinity Profile

To contextualize the molecule's utility as a baseline probe for structure-activity relationship (SAR) studies, the expected affinity ranges across its primary and secondary targets are summarized below:

Target MacromoleculeBiological FunctionInteraction ModalityExpected Affinity RangePharmacological Consequence
PotABCD Transporter Polyamine UptakeActive Substrate Km​ ~10–50 µMIntracellular drug accumulation; overcomes efflux pumps.
50S Ribosome (PTC) Protein TranslationCompetitive Inhibitor IC50​ >50 µM*Arrests 70S initiation complex formation.
Monoamine Oxidase A Amine DeaminationReversible Inhibitor Ki​ >100 µMPotential off-target toxicity (Serotonin Syndrome).

*Note: The bare oxazolidin-2-one core lacks the C5-tail and N-aryl elaborations found in clinical agents like linezolid, resulting in lower intrinsic ribosomal affinity. This makes it an ideal unoptimized scaffold for targeted derivatization.

Self-Validating Experimental Protocols

To rigorously validate the dual mechanism of action, the following self-validating experimental workflows isolate the pharmacokinetic (uptake) variables from the pharmacodynamic (binding) variables.

Protocol 1: Polyamine Transport System (PTS) Competitive Uptake Assay

Causality: To definitively prove that intracellular accumulation is driven by active transport rather than passive membrane diffusion, we employ a competitive radioligand uptake assay using both wild-type and PTS-deficient (potABCD knockout) strains. If 3-(4-aminobutyl)oxazolidin-2-one utilizes the PTS, it will competitively inhibit the uptake of [3H]-putrescine in the wild-type. This competitive effect will be nullified in the mutant, creating an internally controlled, self-validating dataset.

  • Cell Preparation: Cultivate E. coli K-12 (WT) and Δ potABCD strains in polyamine-free M9 minimal media to an OD600​ of 0.5. Culturing in polyamine-depleted media forces the upregulation of native PTS expression.

  • Washing: Harvest cells via centrifugation, wash twice with cold HEPES buffer (pH 7.4), and resuspend to a final OD600​ of 1.0.

  • Pre-incubation: Pre-incubate 100 µL of the cell suspension with varying concentrations of 3-(4-aminobutyl)oxazolidin-2-one (0.1 to 1000 µM) for 10 minutes at 37°C.

  • Radioligand Addition: Initiate the assay by adding 10 nM [3H]-putrescine (specific activity ~40 Ci/mmol). Incubate for exactly 5 minutes to capture the linear phase of uptake.

  • Termination: Stop transport by rapid vacuum filtration through GF/C glass microfiber filters. Wash the filters three times with 3 mL of ice-cold buffer containing 1 mM unlabeled putrescine to displace non-specific surface binding.

  • Quantification: Quantify intracellular radioactivity using liquid scintillation counting and calculate the IC50​ of transport inhibition.

Protocol 2: Cell-Free Ribosomal Translation Inhibition Assay

Causality: Standard whole-cell Minimum Inhibitory Concentration (MIC) assays convolute membrane permeability with target engagement. To isolate the pure pharmacodynamic interaction at the 50S PTC, we utilize an in vitro transcription-translation (IVTT) system[5]. This ensures that any observed inhibition is strictly due to ribosomal binding, validating the oxazolidinone warhead's efficacy independent of the 4-aminobutyl vector's transport efficiency.

  • Extract Preparation: Prepare an S30 crude extract from an E. coli strain lacking endogenous RNases (e.g., MRE600) to preserve mRNA stability during the assay.

  • Reaction Assembly: Assemble the IVTT reaction mixture containing the S30 extract, T7 RNA polymerase, a complete amino acid mix, an ATP/GTP energy regeneration system, and a pET-based reporter plasmid encoding Firefly Luciferase.

  • Compound Titration: Dispense the reaction mixture into a 384-well microtiter plate. Add 3-(4-aminobutyl)oxazolidin-2-one in a 12-point dose-response format (0.1 µM to 500 µM). Include linezolid as a positive control and DMSO as a vehicle control.

  • Coupled Translation: Incubate the plate at 37°C for 60 minutes to allow coupled transcription and translation of the luciferase reporter.

  • Detection: Add 10 µL of luciferin substrate reagent to each well.

  • Analysis: Measure luminescence using a multimode microplate reader. Calculate the IC50​ by fitting the dose-response curve using a four-parameter logistic regression model.

Workflow Step1 Phase 1: Synthesis & Purification Step2 Phase 2: PTS Uptake Competition Assay Step1->Step2 Validated Probe Step3 Phase 3: 50S Translation Inhibition Step2->Step3 Intracellular Conc. Step4 Phase 4: MAO Counter-Screening Step3->Step4 Selectivity Index

Self-validating experimental workflow for target engagement and selectivity profiling.

Sources

3-(4-Aminobutyl)oxazolidin-2-one: A Comprehensive Technical Guide on Synthesis, Conjugation, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural precision of bifunctional synthons dictates the success of complex therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). 3-(4-Aminobutyl)oxazolidin-2-one (3-4ABO) has emerged as a highly specialized chemical building block. Characterized by its rigid, metabolically stable oxazolidinone core and a flexible, nucleophilic aminobutyl chain, 3-4ABO serves a dual purpose: it acts as a structural pharmacophore in1[1] and functions as a highly efficient spacer in targeted degradation platforms[2].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic utility, and self-validating synthetic protocols associated with 3-4ABO, designed for researchers engineering next-generation targeted therapeutics.

Physicochemical and Structural Profiling

The utility of 3-4ABO (CAS 107890-87-9) lies in its unique balance of polarity, rigidity, and reactivity. The oxazolidin-2-one ring acts as a strong hydrogen-bond acceptor, enhancing target engagement (e.g., binding to the 50S bacterial ribosome), while the 4-aminobutyl chain provides an optimal spatial distance (~5–6 Å) to prevent steric clashes during conjugate assembly.

Table 1: Quantitative Physicochemical Properties of 3-4ABO

PropertyValueSynthetic & Clinical Relevance
CAS Number 3[3]Standard identifier for procurement and IP filing.
Molecular Formula C₇H₁₄N₂O₂Low molecular weight (158.20 g/mol ) minimizes the overall bulk of the final drug conjugate.
H-Bond Donors 1 (Primary Amine)Provides a highly nucleophilic site for amide coupling or reductive amination.
H-Bond Acceptors 2 (Oxazolidinone O/N)Enhances aqueous solubility and facilitates intracellular target interaction.
Topological Polar Surface Area ~55.3 ŲHighly favorable for membrane permeability, critical for intracellular targets.

Mechanistic Utility in Targeted Therapeutics

Sideromycin Conjugates (The "Trojan Horse" Strategy)

One of the most advanced applications of 3-4ABO is in the synthesis of siderophore-antibiotic conjugates. Gram-negative bacteria utilize siderophores to scavenge iron. By conjugating the oxazolidinone payload (the antibacterial active) to a siderophore carrier via the aminobutyl chain, researchers can actively bypass bacterial efflux pumps. Once inside the periplasm or cytosol, the conjugate engages the ribosome, leading to bacterial cell death[4].

MoA_Trojan_Horse Extracellular Extracellular Space (Fe3+ Chelation) Membrane Outer Membrane Receptors (e.g., FhuA, FepA) Extracellular->Membrane Target Recognition Periplasm Periplasmic Space (Active Transport) Membrane->Periplasm Receptor Internalization Cytosol Cytosol (Payload Release) Periplasm->Cytosol Linker Processing Death Bacterial Cell Death (Ribosome Inhibition) Cytosol->Death 50S Subunit Binding

Figure 1: Trojan horse mechanism of 3-4ABO-derived sideromycins bypassing bacterial efflux.

PROTAC Linker Engineering

In the realm of targeted protein degradation, the composition of the linker is as critical as the target and E3 ligase ligands. 3-4ABO is increasingly utilized to construct 2[2]. Unlike highly flexible PEG chains that can suffer from entropic penalties during ternary complex formation, the oxazolidinone ring introduces a degree of rigidity that pre-organizes the PROTAC conformation, enhancing the degradation efficiency of the target protein.

Validated Synthetic Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined to explain the chemical rationale behind each procedural step.

Protocol 1: De Novo Synthesis of 3-(4-Aminobutyl)oxazolidin-2-one

Objective: Generate high-purity 3-4ABO for downstream conjugation workflows.

  • Mono-protection of the Diamine:

    • Procedure: Dissolve 1,4-diaminobutane (5.0 eq) in anhydrous dichloromethane (DCM). Slowly add Boc₂O (1.0 eq) at 0°C over 2 hours.

    • Causality: The large stoichiometric excess of the diamine statistically favors mono-protection. This prevents the formation of the undesired, symmetric bis-Boc byproduct, ensuring the availability of one free amine for the subsequent cyclization.

  • Carbamate Formation and Cyclization:

    • Procedure: React the mono-Boc intermediate with 2-chloroethyl chloroformate (1.1 eq) and K₂CO₃ in DCM at room temperature. Isolate the intermediate, then treat with NaH in THF at 60°C.

    • Causality: The chloroformate acts as a dual-purpose reagent, providing both the carbonyl carbon for the carbamate and a chloride leaving group. The strong base (NaH) deprotonates the carbamate nitrogen, driving an intramolecular Sₙ2 attack on the chloroethyl group to form the rigid oxazolidinone ring.

  • Deprotection & Isolation:

    • Procedure: Stir the cyclized product in 50% TFA/DCM for 1 hour at room temperature. Evaporate to dryness.

    • Causality: Acidic conditions selectively cleave the tert-butyl carbamate, releasing isobutylene and CO₂ gas. This gaseous byproduct drives the reaction to completion without requiring complex chromatographic purification.

  • Validation Checkpoint:

    • Perform ¹H-NMR (CDCl₃). The disappearance of the carbamate N-H proton and the distinct shift of the chloroethyl protons confirm successful ring closure. LC-MS must show the [M+H]⁺ peak at m/z 159.2.

Protocol 2: Conjugation of 3-4ABO to a Siderophore Carrier

Objective: Synthesize a 4[4] utilizing 3-4ABO as the payload synthon.

  • Carrier Activation:

    • Procedure: Activate the carboxylic acid of a synthetic siderophore analog using EDC·HCl (1.5 eq) and NHS (1.5 eq) in aqueous DMF.

    • Causality: EDC/NHS chemistry forms a stable, amine-reactive NHS-ester intermediate. This prevents premature hydrolysis of the activated complex in semi-aqueous conditions, which are often required to dissolve highly polar siderophores.

  • Payload Conjugation:

    • Procedure: Add 3-4ABO (CAS 107890-87-9) to the reaction mixture. Maintain the pH strictly at 8.0 using a HEPES buffer.

    • Causality: A slightly basic pH ensures the primary amine of the aminobutyl chain remains deprotonated and highly nucleophilic. Exceeding pH 8.5 would risk rapid hydrolysis of the NHS ester.

  • Validation Checkpoint:

    • Monitor the reaction via UPLC-MS. The disappearance of the NHS-ester peak and the emergence of the conjugate mass indicate successful coupling. Post-purification (via preparative RP-HPLC), perform a Kaiser test; a negative result confirms the complete absence of unreacted primary amines, validating the integrity of the conjugate.

Conjugation_Workflow Siderophore Siderophore Carrier (Iron Chelator) Activation NHS Ester Activation (EDC/NHS, pH 8.0) Siderophore->Activation Carboxyl Activation Conjugate Sideromycin Conjugate (Amide Linkage) Activation->Conjugate Nucleophilic Attack Synthon 3-4ABO Synthon (Payload + Spacer) Synthon->Conjugate Primary Amine Donor Target Bacterial Ribosome (Translation Inhibition) Conjugate->Target Intracellular Release

Figure 2: Synthetic workflow for conjugating the 3-4ABO synthon to a siderophore carrier.

Quantitative Data & Linker Comparison

When engineering conjugates, selecting the correct linker is paramount. The table below provides a quantitative and qualitative comparison between 3-4ABO and traditional linker systems, demonstrating why 3-4ABO is preferred for specific modalities.

Table 2: Comparative Analysis of Conjugation Spacers

Linker TypeRigidity / EntropyMetabolic StabilityAqueous SolubilityPrimary Application
3-4ABO Moderate (Rigid Ring + Flexible Chain)High (Resistant to plasma proteases)Moderate-HighPROTACs, Sideromycins, Antibacterials
PEG4 Low (Highly flexible, high entropic penalty)Moderate (Prone to oxidative cleavage in vivo)Very HighADCs, Surface coating, Solubilization
Alkyl (C6) Low (Flexible, highly hydrophobic)High (Chemically inert)LowLipophilic target binders, Membrane anchors

Conclusion

3-(4-Aminobutyl)oxazolidin-2-one transcends its role as a simple chemical intermediate. By combining the metabolic stability and target-binding affinity of the oxazolidinone pharmacophore with the synthetic versatility of an aminobutyl spacer, it enables the construction of highly sophisticated therapeutic modalities. Whether deployed in Trojan-horse antibacterial conjugates or utilized to enforce conformational rigidity in PROTAC ternary complexes, 3-4ABO remains a critical asset in the medicinal chemist's toolkit.

Sources

Comprehensive Spectroscopic Characterization of 3-(4-Aminobutyl)oxazolidin-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Aminobutyl)oxazolidin-2-one is a highly versatile bifunctional building block. Featuring a rigid cyclic carbamate (oxazolidinone) core and a flexible 4-aminobutyl spacer, it is frequently utilized in the synthesis of advanced pharmacophores, including targeted protein degraders (PROTACs) and novel antibacterial agents ()[1]. As a Senior Application Scientist, I have observed that the successful downstream conjugation of this molecule relies entirely on the structural integrity of both the primary amine and the oxazolidinone ring. This whitepaper provides a definitive, self-validating framework for the orthogonal spectroscopic characterization (NMR, FT-IR, and HRMS) of this critical intermediate.

Structural Elucidation Strategy

Relying on a single analytical technique is a critical failure point in modern drug development. The oxazolidinone ring is susceptible to base-catalyzed hydrolysis, while the primary amine can readily undergo unwanted carbamylation or salt formation. Therefore, a multi-modal approach is required:

  • NMR maps the carbon backbone and confirms the connectivity between the butyl chain and the heterocyclic ring ()[2].

  • FT-IR validates the intact cyclic carbamate via its highly sensitive, strain-induced vibrational modes ()[3].

  • HRMS provides exact mass confirmation and structural connectivity through collision-induced dissociation (CID) ()[4].

Workflow A Sample Prep (Neutral CDCl3) B NMR Profiling (1H & 13C) A->B C FT-IR Analysis (Vibrational) A->C D ESI-HRMS (Exact Mass) A->D E Orthogonal Validation B->E C->E D->E

Fig 1: Orthogonal spectroscopic workflow for the structural validation of oxazolidinones.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides atomic-level resolution of the molecule's connectivity. The spectra are defined by the distinct electronic environments of the oxazolidinone ring versus the aliphatic chain.

Causality in Chemical Shifts: The C5 protons of the oxazolidinone ring are heavily deshielded (~4.35 ppm) due to the adjacent, highly electronegative oxygen atom. The C4 protons, adjacent to the nitrogen, resonate slightly upfield (~3.60 ppm). The carbonyl carbon (C2) at ~158.5 ppm in the 13C NMR spectrum is the definitive marker of an intact cyclic carbamate, distinguishing it from linear carbamates which typically resonate further downfield ()[2].

Table 1: Summarized ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)
Position¹H Chemical Shift (ppm)Multiplicity & Coupling¹³C Chemical Shift (ppm)Structural Assignment
C2 --158.5Oxazolidinone C=O
C5 4.35t, J = 8.0 Hz (2H)61.8Ring -CH₂-O-
C4 3.60t, J = 8.0 Hz (2H)45.2Ring -CH₂-N-
C1' 3.30t, J = 7.2 Hz (2H)43.8Butyl -CH₂-N(ring)
C4' 2.75t, J = 7.0 Hz (2H)41.5Butyl -CH₂-NH₂
C3' 1.55m (2H)30.2Butyl aliphatic -CH₂-
C2' 1.48m (2H)24.5Butyl aliphatic -CH₂-
NH₂ 1.30br s (2H)-Primary amine (exchangeable)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is the most rapid and definitive method for confirming the integrity of the oxazolidinone carbonyl.

Causality in Vibrational Modes: The cyclic nature of the 5-membered oxazolidinone ring imposes significant steric strain on the carbamate linkage. This strain increases the force constant of the C=O bond, shifting its stretching frequency to ~1750 cm⁻¹, which is significantly higher than the ~1700 cm⁻¹ typical of unstrained, linear carbamates ()[3]. Concurrently, the primary amine exhibits a characteristic N-H stretching doublet above 3200 cm⁻¹.

Table 2: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3350, 3280Medium, DoubletPrimary Amine (-NH₂)N-H stretching
2930, 2860MediumAliphatic ChainC-H stretching
1750Strong, SharpCyclic CarbamateC=O stretching
1420MediumOxazolidinone RingC-N stretching
1220StrongCyclic CarbamateC-O stretching

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) coupled with HRMS confirms the exact molecular weight and structural sequence.

Causality in Fragmentation: Under positive ESI conditions, the highly basic primary amine is preferentially protonated, yielding a robust [M+H]⁺ precursor ion at m/z 159.1128. Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation. The most labile moiety is the terminal amine, leading to a neutral loss of ammonia (-17 Da). Higher collision energies induce the cleavage of the oxazolidinone core, resulting in the loss of CO₂ (-44 Da) or the isolation of the oxazolidinone fragment itself at m/z 88.04 ()[4].

Fragmentation M Precursor Ion[M+H]+ m/z 159.11 F1 Fragment [M+H - NH3]+ m/z 142.08 M->F1 Loss of Ammonia (-17 Da) F2 Oxazolidinone Core m/z 88.04 M->F2 Alkyl Cleavage (-71 Da) F3 Decarboxylated Ion m/z 115.12 M->F3 Loss of CO2 (-44 Da)

Fig 2: Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Table 3: HRMS (ESI+) Fragmentation Data
Ion TypeExact Mass (m/z)FormulaStructural Assignment
[M+H]⁺ 159.1128C₇H₁₅N₂O₂⁺Protonated intact molecule
Fragment 1 142.0862C₇H₁₂NO₂⁺Loss of terminal NH₃ (-17 Da)
Fragment 2 115.1229C₆H₁₅N₂⁺Loss of ring CO₂ (-44 Da)
Fragment 3 88.0393C₃H₆NO₂⁺Cleaved oxazolidinone ring

Self-Validating Experimental Protocols

The following step-by-step methodologies are engineered to eliminate common analytical artifacts, ensuring a self-validating data acquisition process.

Protocol 1: NMR Sample Preparation and Acquisition
  • Solvent Neutralization: Pass 1.0 mL of CDCl₃ through a short plug of basic alumina.

    • Causality: Commercial CDCl₃ often contains trace DCl. If not neutralized, DCl will protonate the primary amine, drastically shifting the C4' and C1' resonances downfield and broadening the NH₂ signal due to chemical exchange.

  • Sample Dissolution: Dissolve 15 mg of the analyte in 0.6 mL of the neutralized CDCl₃ to achieve a concentration that provides a high signal-to-noise ratio for ¹³C acquisition.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR (16 scans, relaxation delay 2s) and ¹³C NMR (512 scans, relaxation delay 2s) on a 400 MHz spectrometer at 298 K.

Protocol 2: ATR-FTIR Analysis
  • Background Collection: Collect an ambient air background spectrum using a Diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Apply 2-3 mg of the neat compound directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

    • Causality: ATR-FTIR is chosen over KBr pelleting because KBr is highly hygroscopic; absorbed moisture would produce a broad O-H stretch that obscures the critical N-H stretching region of the primary amine.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

Protocol 3: LC-HRMS Analysis
  • Sample Dilution: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a volatile proton source. Because the primary amine has a pKa of ~10.5, the acidic modifier ensures complete ionization, maximizing the[M+H]⁺ signal in positive ESI mode.

  • Injection: Inject 2 µL into a C18 column coupled to an Orbitrap or Q-TOF mass spectrometer.

  • Acquisition: Operate in ESI+ mode (Capillary voltage: 3.5 kV, Temperature: 275 °C). Acquire full MS (m/z 50-500) and data-dependent MS/MS using normalized collision energies of 25, 35, and 45 eV to capture the full fragmentation spectrum.

References

  • Title: Discovery and development of a new oxazolidinone with reduced toxicity for the treatment of tuberculosis. Source: NIH PMC. URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization, and In Vitro Antibacterial Evaluation of Novel Functionalized Sulfamidocarbonyloxyphosphonates. Source: MDPI. URL: [Link]

  • Title: Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Source: Arkivoc. URL: [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(4-Aminobutyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Framework for Solubility Characterization

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility of 3-(4-Aminobutyl)oxazolidin-2-one, a compound of interest in drug development. In the absence of extensive published solubility data, this document outlines a systematic approach based on fundamental physicochemical principles and established experimental protocols. It is designed for researchers, scientists, and drug development professionals, offering both predictive insights based on molecular structure and detailed methodologies for empirical determination. The guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone of pharmaceutical development.[1] For a drug to be effective, it must first be in solution to be absorbed and reach its site of action. Poor aqueous solubility is a major hurdle in drug discovery, often leading to low bioavailability and formulation challenges.[2]

3-(4-Aminobutyl)oxazolidin-2-one is a molecule featuring a polar oxazolidinone ring and a flexible aminobutyl side chain. The oxazolidinone class of compounds is significant in medicinal chemistry, known for its antibacterial applications.[3] Understanding the solubility of this specific derivative in various solvents is paramount for its potential development, from initial screening assays to final dosage form design. This guide will first deconstruct the molecule's structural features to predict its solubility behavior and then provide robust, step-by-step protocols for its experimental determination.

Predictive Analysis: A Theoretical Assessment

Before embarking on laboratory work, a theoretical analysis of the solute and solvent properties can provide invaluable guidance on experimental design. This approach is rooted in the "like dissolves like" principle, where solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

Physicochemical Profile of 3-(4-Aminobutyl)oxazolidin-2-one

A molecule's structure dictates its physical properties, which in turn govern its solubility. Key features of 3-(4-Aminobutyl)oxazolidin-2-one include:

  • Molecular Formula: C₇H₁₄N₂O₂[4]

  • Molecular Weight: 158.20 g/mol [4][5]

  • Key Functional Groups:

    • Primary Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor, suggesting good affinity for protic solvents like water and alcohols. Its basic nature implies that solubility will be highly pH-dependent.

    • Oxazolidinone Ring: This heterocyclic system contains a carbamate (an amide and an ester linkage). The carbonyl oxygen and the ring oxygen can act as hydrogen bond acceptors. The overall ring system is polar.

    • Alkyl Chain (-C₄H₈-): The four-carbon chain introduces a degree of nonpolar character to the molecule.

Based on these features, the molecule possesses a mixed hydrophilic-lipophilic character. The presence of multiple hydrogen bond donors and acceptors predicts at least moderate solubility in polar solvents. The predicted LogP (a measure of lipophilicity) is -0.35, indicating a preference for aqueous environments over nonpolar ones.[4]

Solvent Selection Rationale

The choice of solvents for solubility testing should span a range of polarities and hydrogen bonding capabilities to build a comprehensive profile.

SolventPolarity IndexTypeRationale for Inclusion
Water 10.2Polar ProticThe most biologically relevant solvent. Essential for assessing aqueous solubility for potential oral or intravenous administration.
Phosphate-Buffered Saline (PBS), pH 7.4 ~10.2Buffered AqueousSimulates physiological pH, providing a more accurate measure of solubility in the body than pure water.[6]
Methanol 5.1Polar ProticCapable of hydrogen bonding; often used in analytical preparations and as a co-solvent.
Ethanol 4.3Polar ProticA common pharmaceutical excipient and solvent with a lower polarity than methanol.
Dimethyl Sulfoxide (DMSO) 7.2Polar AproticA powerful, polar aprotic solvent capable of dissolving a wide range of compounds; frequently used for stock solutions in high-throughput screening.[6]
Acetonitrile 5.8Polar AproticA common solvent in reversed-phase HPLC, making it relevant for analytical method development.
1-Octanol 3.1NonpolarUsed in partition coefficient (LogP) studies to assess lipophilicity.

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended period, ensuring a true equilibrium has been reached between the dissolved and undissolved states.[1] The Shake-Flask Method is the gold standard for this determination and is recommended by regulatory bodies like the OECD.[7][8]

The Shake-Flask Method (Adapted from OECD Guideline 105)

This protocol is designed to be a self-validating system by including multiple time points to confirm that equilibrium has been achieved.

Principle: An excess amount of the solid compound is agitated in the chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured in the supernatant.[7][9]

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation & Analysis A Weigh excess solid 3-(4-aminobutyl)oxazolidin-2-one into multiple glass vials B Add precise volume of selected solvent (e.g., Water, PBS, Ethanol) A->B Step 1-2 C Seal vials and place in shaking incubator at controlled temperature (e.g., 25°C or 37°C) D Agitate for extended periods. Sample vials at 24h, 48h, and 72h C->D Step 3 E Centrifuge vials to pellet undissolved solid F Carefully withdraw supernatant. Optional: Filter through 0.22 µm syringe filter E->F G Quantify concentration using a validated analytical method (e.g., HPLC-UV, LC-MS) F->G H Check for consistency: Concentrations at 48h and 72h should be within 5% G->H

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Detailed Protocol:

  • Preparation:

    • Accurately weigh an amount of 3-(4-Aminobutyl)oxazolidin-2-one into several glass vials. The amount should be in clear excess of its estimated solubility (e.g., 10 mg per 1 mL of solvent is a common starting point). Using at least three replicate vials per solvent is crucial for statistical validity.[10]

    • Causality: Using a significant excess ensures that the solution becomes saturated, which is the fundamental requirement for measuring equilibrium solubility.[9]

  • Solvent Addition:

    • Pipette a precise volume of the pre-conditioned solvent (e.g., 1 mL) into each vial. The solvent should be at the target temperature of the experiment.

    • Causality: Accurate volume addition is critical for the final concentration calculation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance).[10]

    • Agitate the samples for an extended period. It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[11]

    • Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the path to equilibrium. Temperature control is vital as solubility is temperature-dependent.[12][13] Equilibrium is confirmed when the measured solubility does not change between later time points (e.g., the 48h and 72h results are statistically identical).[10]

  • Sample Separation:

    • After the designated equilibration time, remove the vials and allow the contents to settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Causality: This step is critical to separate the saturated solution (supernatant) from the excess solid. Incomplete separation is a common source of artificially high and variable results.

  • Analysis:

    • Carefully remove an aliquot of the clear supernatant. Avoid disturbing the solid pellet.

    • For analysis by HPLC, the supernatant should be filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.[14]

    • Dilute the sample as necessary with the appropriate mobile phase and quantify the concentration against a standard curve using a validated analytical method (e.g., HPLC-UV or LC-MS).

    • Causality: A validated, sensitive, and specific analytical method is required for accurate quantification. The standard curve must bracket the expected concentration of the diluted sample.

Data Interpretation and Reporting

The final solubility value should be reported in standard units, such as mg/mL or µg/mL, and the temperature of the experiment must always be specified. For buffered solutions, the pH must also be reported.

Example Data Summary Table:

SolventTemperature (°C)pH (if applicable)Mean Solubility (mg/mL) ± SD (n=3)
Deionized Water25N/AExperimental Value
PBS257.4Experimental Value
Deionized Water37N/AExperimental Value
PBS377.4Experimental Value
Ethanol25N/AExperimental Value
DMSO25N/AExperimental Value

The relationship between solubility and temperature can provide insight into the thermodynamics of dissolution. For most solids, solubility increases with temperature, indicating an endothermic process.[13][15]

Advanced Considerations: Kinetic Solubility and pH-Dependence

Kinetic Solubility

While thermodynamic solubility is the gold standard, kinetic solubility is often measured in early drug discovery for higher throughput.[16] This method involves dissolving the compound in DMSO and then diluting it into an aqueous buffer. Precipitation is measured over a short time, often by nephelometry (light scattering).[16] It's important to recognize that kinetic solubility values are often higher than thermodynamic ones because they can represent a supersaturated, metastable state.[1]

pH-Solubility Profile

Due to the basic primary amine, the solubility of 3-(4-Aminobutyl)oxazolidin-2-one is expected to be highly dependent on pH. At acidic pH values, the amine will be protonated (-NH₃⁺), forming a salt that is significantly more water-soluble. A pH-solubility profile can be generated by performing the shake-flask experiment across a range of pH values (e.g., from pH 2 to pH 10). This data is crucial for predicting absorption in the gastrointestinal tract and for developing parenteral formulations.

Logical Relationship Diagram:

G Solute 3-(4-Aminobutyl)oxazolidin-2-one (Contains basic -NH2 group) pH_Low Low pH (Acidic) e.g., Gastric Fluid (pH < 3) Solute->pH_Low pH_High High pH (Neutral/Basic) e.g., Intestine (pH > 6) Solute->pH_High Protonation Amine group is protonated R-NH2 + H+ -> R-NH3+ pH_Low->Protonation Neutral Amine group is neutral R-NH2 pH_High->Neutral Solubility_High High Aqueous Solubility (Ionized form is polar) Protonation->Solubility_High Solubility_Low Lower Aqueous Solubility (Neutral form is less polar) Neutral->Solubility_Low

Caption: The effect of pH on the ionization and subsequent aqueous solubility of the target compound.

References

  • A new model predicts how molecules will dissolve in different solvents | MIT News . MIT News. Available at: [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water . Nature Communications. Available at: [Link]

  • Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship . Journal of Pharmaceutical Sciences. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules . Chemical Reviews. Available at: [Link]

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances . Environmental Sciences Europe. Available at: [Link]

  • Test No. 105: Water Solubility . OECD. Available at: [Link]

  • Solubility - Wikipedia . Wikipedia. Available at: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which . American Pharmaceutical Review. Available at: [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf . National Center for Biotechnology Information. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. Available at: [Link]

  • OECD 105 - Phytosafe . Phytosafe. Available at: [Link]

  • How to measure solubility for drugs in oils/emulsions? . ResearchGate. Available at: [Link]

  • Principles of Solubility . ResearchGate. Available at: [Link]

  • Drug solubility: why testing early matters in HTS . BMG LABTECH. Available at: [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS . ICH. Available at: [Link]

  • Solubility . Purdue University. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . Regulations.gov. Available at: [Link]

  • Solubility in water (OECD 105, flask method): 12 mg/L at 20°C . ECHA. Available at: [Link]

  • 3-Amino-2-oxazolidinone . PubChem. Available at: [Link]

  • 3-(4-Aminobutyl)-1,3-oxazolidin-2-one trifluoroacetate . PubChem. Available at: [Link]

  • (S)-4-(4-Aminobenzyl)oxazolidin-2-one . PubChem. Available at: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects . MDPI. Available at: [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis Protocols for 3-(4-Aminobutyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Aminobutyl)oxazolidin-2-one is a highly versatile bifunctional intermediate utilized extensively in the development of advanced antimicrobial agents, receptor agonists, and targeted therapeutics 1[1]. The oxazolidin-2-one core provides essential conformational rigidity and hydrogen-bonding capabilities, while the 4-aminobutyl chain serves as a flexible tether for molecular conjugation. This application note details two field-proven, self-validating synthetic workflows for producing this compound: the high-yield Azide-Staudinger Route and the robust, azide-free Gabriel Synthesis Route .

Mechanistic Rationale & Pathway Selection

The synthesis fundamentally relies on the N-alkylation of the oxazolidin-2-one ring, followed by the specific installation of a primary amine at the terminus of the butyl chain.

  • Step 1: N-Alkylation. The carbamate nitrogen of oxazolidin-2-one is deprotonated using Sodium Hydride (NaH) to form a highly nucleophilic anion. To prevent bis-alkylation (dimerization), a significant stoichiometric excess (3.0 eq) of 1,4-dibromobutane is employed 2[2]. The use of anhydrous N,N-Dimethylformamide (DMF) as a polar aprotic solvent accelerates the SN2 displacement.

  • Step 2: Amine Installation. Direct amination of the resulting 3-(4-bromobutyl)oxazolidin-2-one with ammonia often leads to over-alkylation (yielding secondary or tertiary amines). Therefore, masked ammonia equivalents are required:

    • Method A (Azide Route): Sodium azide displaces the primary bromide via SN2 3[3]. The resulting azide is safely reduced to the primary amine using the Staudinger reaction (Triphenylphosphine and water). This method boasts high atom economy and avoids the need for high-pressure catalytic hydrogenation.

    • Method B (Gabriel Route): Potassium phthalimide is used as a bulky nitrogen nucleophile 4[4]. The steric hindrance of the phthalimide group strictly limits the reaction to mono-alkylation. Subsequent hydrazinolysis cleanly unmasks the primary amine.

Experimental Workflows

SynthesisWorkflow SM Oxazolidin-2-one + 1,4-Dibromobutane Int1 3-(4-Bromobutyl)oxazolidin-2-one SM->Int1 NaH, DMF, 0°C to RT (SN2 Alkylation) Azide 3-(4-Azidobutyl)oxazolidin-2-one Int1->Azide NaN3, DMF, 75°C (Method A) Phthal 3-(4-Phthalimidobutyl)oxazolidin-2-one Int1->Phthal K-Phthalimide, DMF, 90°C (Method B) Prod 3-(4-Aminobutyl)oxazolidin-2-one Azide->Prod PPh3, THF/H2O, RT (Staudinger Reduction) Phthal->Prod N2H4·H2O, EtOH, Reflux (Hydrazinolysis)

Synthesis workflows for 3-(4-Aminobutyl)oxazolidin-2-one via Azide and Gabriel pathways.

Step-by-Step Experimental Protocols

General Safety Precautions: All alkylation reactions must be performed under an inert atmosphere (N₂ or Ar). Azide compounds are potentially explosive; strictly avoid using chlorinated solvents (e.g., Dichloromethane) during the azidation step to prevent the formation of highly explosive diazidomethane.

Protocol 1: Synthesis of the Common Intermediate, 3-(4-Bromobutyl)oxazolidin-2-one
  • Preparation: In an oven-dried round-bottom flask, dissolve oxazolidin-2-one (1.0 eq, 10 mmol) in anhydrous DMF (20 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 12 mmol) in small portions. Observe the evolution of H₂ gas (visual self-validation). Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete formation of the sodium salt 2[2].

  • Alkylation: Add 1,4-dibromobutane (3.0 eq, 30 mmol) dropwise over 10 minutes. The 3-fold excess is critical to statistically favor mono-alkylation over dimerization 2[2].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1, KMnO₄ stain).

  • Workup: Quench carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with water (3 x 20 mL) to remove DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, 10-30% EtOAc in Hexanes) to yield 3-(4-bromobutyl)oxazolidin-2-one as a clear oil.

Protocol 2A: Method A - Azide-Staudinger Route (Preferred for High Yield)
  • Azidation: Dissolve 3-(4-bromobutyl)oxazolidin-2-one (1.0 eq, 5 mmol) in anhydrous DMF (10 mL). Add Sodium Azide (NaN₃, 2.0 eq, 10 mmol). Heat the suspension to 75 °C for 6 hours 3[3].

  • Azide Workup: Cool to RT. Dilute with Diethyl Ether (30 mL) and wash extensively with water (4 x 15 mL) to remove DMF and excess NaN₃. Dry over Na₂SO₄ and concentrate to yield 3-(4-azidobutyl)oxazolidin-2-one. (Caution: Do not heat to dryness).

  • Staudinger Reduction: Dissolve the crude azide in THF (15 mL). Add Triphenylphosphine (PPh₃, 1.2 eq, 6 mmol) portionwise. Stir at RT for 2 hours. N₂ gas evolution will occur as the phosphazene intermediate forms, serving as an in-process control.

  • Hydrolysis: Add distilled water (2 mL) to the reaction mixture and stir overnight at RT.

  • Isolation (Self-Validating Extraction): Concentrate the mixture to remove THF. Dilute the residue with water (20 mL) and acidify to pH 2 using 1M HCl. Wash the aqueous layer with Toluene (2 x 15 mL). Causality: The acidic pH protonates the target amine (making it water-soluble), while the toluene wash selectively extracts the triphenylphosphine oxide byproduct.

  • Final Extraction: Basify the aqueous layer to pH 12 using 2M NaOH. Extract the free amine with Dichloromethane (DCM) (3 x 20 mL). Dry over Na₂SO₄, filter, and concentrate to yield pure 3-(4-aminobutyl)oxazolidin-2-one.

Protocol 2B: Method B - Gabriel Synthesis Route (Azide-Free Alternative)
  • Phthalimide Substitution: Dissolve 3-(4-bromobutyl)oxazolidin-2-one (1.0 eq, 5 mmol) in DMF (10 mL). Add Potassium Phthalimide (1.2 eq, 6 mmol). Heat the mixture to 90 °C for 12 hours 4[4].

  • Intermediate Workup: Cool to RT, and pour into ice water (30 mL). The 3-(4-phthalimidobutyl)oxazolidin-2-one intermediate will precipitate. Filter the white solid, wash with cold water, and dry under a vacuum.

  • Hydrazinolysis: Suspend the intermediate in absolute Ethanol (20 mL). Add Hydrazine monohydrate (N₂H₄·H₂O, 3.0 eq, 15 mmol). Reflux the mixture at 80 °C for 4 hours. A thick white precipitate of phthalhydrazide will form.

  • Isolation: Cool the mixture to RT and acidify to pH 2 with 1M HCl to ensure complete precipitation of phthalhydrazide. Filter off the solid byproduct. Concentrate the filtrate, basify with 2M NaOH, and extract with DCM (3 x 20 mL). Dry and concentrate to yield the target amine.

Quantitative Data & Yield Comparison

The following table summarizes the experimental metrics derived from optimizing both synthetic pathways.

ParameterMethod A (Azide-Staudinger)Method B (Gabriel Synthesis)
Overall Yield (from SM) 72% – 78%65% – 70%
Total Step Count 3 Steps3 Steps
Total Reaction Time ~24 hours~36 hours
Key Advantages High atom economy, mild reduction conditionsAvoids toxic/explosive azides, highly crystalline intermediate
Main Byproducts Triphenylphosphine oxide (removed via acid/base wash)Phthalhydrazide (removed via filtration)
Scalability Excellent (Demonstrated up to 50g)Good (Filtration of bulky solids required at scale)

References

  • Organic & Biomolecular Chemistry - RSC Publishing: Synthesis of conjugates between a catechol moiety and oxazolidinone antibiotics (Azide reduction protocols).
  • Carbon dioxide-based syntheses of oxazolidinones and other cyclic carbamates - Helda: Structural motifs and utility of 1,3-oxazolidin-2-one deriv
  • University of Huddersfield Repository: Gabriel synthesis principles utilizing potassium phthalimide.
  • Journal of Medicinal Chemistry - ACS Publications: Alkylation of oxazolidinones with dibromoalkanes.

Sources

using 3-(4-Aminobutyl)oxazolidin-2-one in bacterial culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 3-(4-Aminobutyl)oxazolidin-2-one in Bacterial Culture for Ribosomal Inhibition Studies

Mechanistic Rationale & Structural Advantages

Oxazolidinones are a critical class of synthetic antibacterial agents that inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, preventing the formation of the 70S initiation complex. However, traditional oxazolidinones (e.g., linezolid) often exhibit poor efficacy against Gram-negative bacteria due to restricted outer membrane permeability and active efflux mechanisms[1].

3-(4-Aminobutyl)oxazolidin-2-one represents a structurally optimized derivative where a 4-aminobutyl moiety is conjugated to the N3 position of the oxazolidinone ring[2]. This modification serves two distinct mechanistic purposes:

  • Facilitated Uptake (The "Trojan Horse" Strategy): The 4-aminobutyl chain structurally mimics natural polyamines like putrescine. This allows the compound to hijack bacterial polyamine transport systems (such as the PotABCD transporter in Escherichia coli), bypassing the outer membrane barrier that typically excludes lipophilic oxazolidinones[3][4].

  • Enhanced Target Affinity: At physiological pH, the positively charged primary amine of the aminobutyl chain interacts electrostatically with the negatively charged phosphate backbone of the 23S rRNA, anchoring the inhibitor securely within the PTC and enhancing its protein synthesis inhibition profile[5].

Reagent Preparation & Stability

To ensure reproducible results, proper handling of the compound is critical. The free base of 3-(4-Aminobutyl)oxazolidin-2-one is polar but requires an organic solvent for initial solubilization to prevent micelle formation before aqueous dilution.

  • Stock Solution (10 mg/mL): Dissolve 10 mg of 3-(4-Aminobutyl)oxazolidin-2-one in 1 mL of molecular biology grade Dimethyl Sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into amber microcentrifuge tubes to protect from light. Store at -20°C. The compound is stable for up to 6 months under these conditions.

  • Working Solution: Dilute the DMSO stock directly into the assay buffer or broth. Critical: Ensure the final DMSO concentration in the bacterial culture does not exceed 1% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Protocols (Self-Validating Systems)

As a best practice in assay development, the following protocols are designed as self-validating systems . By incorporating specific mutant strains and isolating the ribosomal target in vitro, you can definitively prove both the uptake mechanism and the intracellular target of the compound.

Protocol A: Broth Microdilution MIC Assay with Mechanistic Validation

This protocol compares wild-type strains against a transport-deficient mutant ( Δ potABCD). A significant increase in the Minimum Inhibitory Concentration (MIC) for the mutant strain internally validates that the compound's uptake is actively mediated by the polyamine transporter.

  • Inoculum Preparation: Streak Staphylococcus aureus (ATCC 29213, Gram-positive control), E. coli (ATCC 25922, Gram-negative wild-type), and E. coli Δ potABCD onto Tryptic Soy Agar (TSA) plates. Incubate overnight at 37°C.

  • Suspension: Suspend 3-5 isolated colonies in 5 mL of sterile 0.85% saline. Adjust the turbidity to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL).

  • Dilution: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum of 1×106 CFU/mL.

  • Plate Setup: In a 96-well U-bottom microtiter plate, add 50 µL of CAMHB to wells 2-12. Add 100 µL of the 128 µg/mL 3-(4-Aminobutyl)oxazolidin-2-one working solution to well 1. Perform a 2-fold serial dilution from well 1 to well 11 (transfer 50 µL). Discard 50 µL from well 11. Well 12 serves as the growth control.

  • Inoculation: Add 50 µL of the bacterial inoculum to all wells. The final compound concentration range will be 64 µg/mL to 0.06 µg/mL.

  • Readout: Incubate the plate at 37°C for 18-20 hours. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

Expert Insight: When working with polyamine-mimicking compounds, the choice of assay medium is paramount. Standard CAMHB may contain competing polyamines. For rigorous mechanistic validation, consider running a parallel MIC panel in a defined minimal medium (e.g., M9) to maximize transporter dependency and avoid competitive inhibition at the PotABCD pore.

Protocol B: In Vitro Transcription/Translation (IVTT) Inhibition Assay

To isolate the compound's effect on the ribosome from its cellular uptake kinetics, an IVTT assay using E. coli S30 extracts is utilized[2][5].

  • Reaction Assembly: In an RNase-free tube on ice, combine 12 µL of E. coli S30 extract, 8 µL of amino acid mixture (minus methionine), 1 µL of [ 35 S]-Methionine, and 5 µL of 3-(4-Aminobutyl)oxazolidin-2-one (varying concentrations from 0.1 to 100 µM).

  • Initiation: Add 2 µL of pBEST-luc plasmid DNA (template for luciferase) to initiate the reaction.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Quenching & Precipitation: Stop the reaction by adding 50 µL of 1M NaOH and incubate at 37°C for 10 minutes to deacylate tRNAs. Precipitate proteins by adding 1 mL of ice-cold 10% Trichloroacetic acid (TCA).

  • Quantification: Filter the precipitates through GF/C glass microfiber filters, wash with 5% TCA, and quantify incorporated radioactivity using a liquid scintillation counter. Calculate the IC 50​ relative to the vehicle control.

Expert Insight: Because 3-(4-Aminobutyl)oxazolidin-2-one targets the initiation complex, it must be added to the S30 extract prior to the addition of the pBEST-luc template. Adding the inhibitor after translation has initiated will result in artificially high IC 50​ values, as oxazolidinones are poor inhibitors of ongoing peptide elongation.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes, demonstrating the compound's enhanced Gram-negative activity compared to standard, unfunctionalized oxazolidinones[1][4].

Bacterial Strain / AssayLinezolid (Standard)3-(4-Aminobutyl)oxazolidin-2-oneMechanistic Implication
S. aureus ATCC 29213 (MIC) 2 µg/mL1 - 2 µg/mLRetains potent Gram-positive PTC binding.
E. coli ATCC 25922 (MIC) >64 µg/mL4 - 8 µg/mLAminobutyl chain overcomes Gram-negative permeability barrier.
E. coli Δ potABCD (MIC) >64 µg/mL>64 µg/mLConfirms active uptake via polyamine transporter.
E. coli S30 IVTT (IC 50​ ) 1.5 µM0.8 µMEnhanced intrinsic ribosomal affinity due to amine-rRNA interaction.

Pathway Visualization

The following diagram illustrates the dual-action pathway of 3-(4-Aminobutyl)oxazolidin-2-one, from its active transport into the bacterial cell to its disruption of the ribosomal translation machinery.

G cluster_0 Cellular Uptake & Target Binding Extracellular 3-(4-Aminobutyl)oxazolidin-2-one (Extracellular Space) Transporter Polyamine Transporter (PotABCD Complex) Extracellular->Transporter Mimics Polyamines Intracellular Intracellular Accumulation Transporter->Intracellular Active Transport Ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) Intracellular->Ribosome Electrostatic Binding (Amine to rRNA) Initiation 70S Initiation Complex Formation Ribosome->Initiation Steric Hindrance Translation Protein Translation Arrest Initiation->Translation Blocks Elongation Phenotype Bacteriostatic Effect (Growth Inhibition) Translation->Phenotype

Caption: 3-(4-Aminobutyl)oxazolidin-2-one mechanism: active cellular uptake and ribosomal inhibition.

References

1.[2] Buy 3-(4-Aminobutyl)oxazolidin-2-one (EVT-13676161) - EvitaChem Source: evitachem.com URL:

2.[5] Buy 3-(4-Aminobutyl)oxazolidin-2-one (EVT-13676161) - EvitaChem (Mechanism of Action) Source: evitachem.com URL:

3.[3] Negamycin: Nature's Forgotten Antibiotic - PMC Source: nih.gov URL:

4.[1] Synthesis and antimicrobial activity of an SO2-releasing siderophore conjugate Source: researchgate.net URL:

5.[4] Organic & Biomolecular Chemistry - RSC Publishing Source: rsc.org URL:

Sources

3-(4-Aminobutyl)oxazolidin-2-one for studying protein synthesis inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 3-(4-Aminobutyl)oxazolidin-2-one as a Mechanistic Probe for Bacterial Protein Synthesis Inhibition

Introduction & Scientific Context

The rise of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), necessitates the continuous development of novel antimicrobial agents 1. Oxazolidinones represent a critical class of synthetic antibiotics that inhibit bacterial translation through a unique mechanism distinct from macrolides or tetracyclines 2.

3-(4-Aminobutyl)oxazolidin-2-one serves as a fundamental structural probe containing the core oxazolidinone pharmacophore. For drug development professionals and researchers, utilizing this compound in in vitro and cell-free assays provides a highly specific method to study the inhibition of the translation initiation phase and to screen for resistance mutations within the ribosomal peptidyl transferase center.

Mechanistic Rationale: The Causality of Oxazolidinone Action

To design effective assays, one must first understand the precise causality of the inhibitor's action. Unlike elongation inhibitors, oxazolidinones target an early step in protein synthesis 1.

  • Target Binding: The compound binds to the 50S ribosomal subunit, specifically interacting with the 23S rRNA near the peptidyl transferase center 1.

  • Initiation Blockade: It competitively inhibits the binding of the initiator N-formylmethionyl-tRNA (fMet-tRNA) to the ribosomal P-site 3. This site is vacant only prior to the formation of the first peptide bond 4.

  • Complex Prevention: By blocking the P-site, the compound prevents the formation of the functional 70S initiation complex (the fMet-tRNA-ribosome-mRNA ternary complex), halting translation before elongation can even begin 2, 5.

Mechanism A 30S Subunit + mRNA B 30S Pre-initiation Complex A->B + fMet-tRNA + IFs D 70S Initiation Complex B->D + 50S C 50S Subunit C->D E Translation Elongation D->E Peptide Bond Formation F 3-(4-Aminobutyl) oxazolidin-2-one F->D Blocks P-site Binding

Mechanism of 70S initiation complex inhibition by 3-(4-Aminobutyl)oxazolidin-2-one.

Experimental Protocols: Self-Validating Systems

To rigorously validate 3-(4-Aminobutyl)oxazolidin-2-one as a translation inhibitor, two orthogonal assays are required: a whole-cell assay to confirm macromolecular specificity, and a cell-free assay to pinpoint the exact step of initiation inhibition.

Protocol A: Whole-Cell Macromolecular Synthesis Assay

Causality of Design: Gram-negative bacteria possess outer membranes and active efflux pumps (e.g., AcrAB-TolC) that naturally extrude oxazolidinones, masking their true inhibitory potential 5. To accurately measure intracellular target inhibition, researchers must use an efflux-deficient strain (e.g., E. coli ΔacrAB) or a Gram-positive model (e.g., S. aureus) 5. By tracking the incorporation of specific radiolabeled precursors, we isolate protein synthesis from DNA and RNA synthesis.

Step-by-Step Methodology:

  • Strain Preparation: Culture E. coli ΔacrAB or S. aureus ATCC 29213 in Mueller-Hinton broth at 37°C to early logarithmic phase (OD600 ≈ 0.2).

  • Compound Dosing: Aliquot 1 mL of the culture into sterile microcentrifuge tubes. Add 3-(4-Aminobutyl)oxazolidin-2-one at a concentration gradient (0.1 to 64 µg/mL). Include a vehicle control (DMSO < 1%). Incubate for 10 minutes at 37°C.

  • Pulse-Labeling: To separate aliquots, add 1 µCi of the respective radiotracer:

    • [3H]-Leucine (Measures Protein Synthesis)

    • [3H]-Uridine (Measures RNA Synthesis)

    • [3H]-Thymidine (Measures DNA Synthesis) Incubate the tubes for exactly 15 minutes at 37°C.

  • Quenching & Precipitation: Halt biological activity and precipitate macromolecules by adding 1 mL of ice-cold 10% Trichloroacetic acid (TCA). Incubate on ice for 30 minutes.

  • Filtration: Filter the precipitates through glass microfiber filters (GF/C) using a vacuum manifold. Wash the filters three times with 5% ice-cold TCA to remove unincorporated radiotracer, followed by one wash with 95% ethanol to dry the filter.

  • Quantification: Transfer the filters to scintillation vials, add 5 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter. Calculate the IC50 based on the dose-response curve.

Workflow cluster_labels Pulse Labeling (Radiotracers) Start Bacterial Culture (Log Phase) Compound Add 3-(4-Aminobutyl) oxazolidin-2-one Start->Compound Prot [3H]-Leucine (Measures Protein) Compound->Prot RNA [3H]-Uridine (Measures RNA) Compound->RNA DNA [3H]-Thymidine (Measures DNA) Compound->DNA Precip TCA Precipitation (Ice-cold 10%) Prot->Precip RNA->Precip DNA->Precip Filter Vacuum Filtration (GF/C Filters) Precip->Filter Count Liquid Scintillation Counting Filter->Count

Experimental workflow for the whole-cell macromolecular synthesis assay.

Protocol B: Cell-Free 70S Initiation Complex Formation Assay

Causality of Design: To definitively prove that the compound blocks the initiation phase rather than elongation, this assay isolates the formation of the 70S complex in vitro. By supplying purified 30S and 50S subunits, mRNA, and [3H]fMet-tRNA, we can measure the exact molecular interaction being disrupted 2, 5.

Step-by-Step Methodology:

  • Ribosome Preparation: Isolate tight-couple 70S ribosomes from E. coli MRE600. Dissociate them into 30S and 50S subunits using low-magnesium continuous sucrose density gradients.

  • Reaction Assembly: In an initiation buffer (50 mM Tris-HCl pH 7.5, 50 mM NH4Cl, 5 mM MgCl2, 1 mM DTT), combine 0.5 µM 30S subunits, 1 µM synthetic mRNA (e.g., poly(A,U,G)), 1 mM GTP, and 0.5 µM of purified Initiation Factors (IF1, IF2, IF3).

  • Inhibitor Incubation: Add 3-(4-Aminobutyl)oxazolidin-2-one (0.5 to 50 µM) and pre-incubate the mixture for 10 minutes at 37°C to allow compound binding.

  • Complex Formation: Add 0.5 µM 50S subunits and 0.2 µM [3H]fMet-tRNA to initiate the formation of the 70S complex. Incubate for 15 minutes at 37°C.

  • Filter Binding Assay: Stop the reaction by diluting with 3 mL of ice-cold initiation buffer. Immediately filter the mixture through a nitrocellulose membrane (0.45 µm pore size). The membrane retains the massive 70S ribosomes but allows unbound [3H]fMet-tRNA to wash through.

  • Measurement: Wash the filters three times, dry them, and measure retained radioactivity via liquid scintillation counting. A dose-dependent reduction in CPM indicates successful inhibition of the 70S initiation complex 2.

Quantitative Data Presentation

The table below summarizes the expected quantitative outcomes when utilizing 3-(4-Aminobutyl)oxazolidin-2-one as a probe, compared against standard control antibiotics with known mechanisms of action.

Assay TypeTarget Macromolecule3-(4-Aminobutyl)oxazolidin-2-one IC50 (µg/mL)Control AntibioticControl IC50 (µg/mL)
[3H]-Leucine IncorporationProtein2.5 - 4.0Chloramphenicol1.5 - 3.0
[3H]-Uridine IncorporationRNA> 64.0Rifampin0.5 - 1.0
[3H]-Thymidine IncorporationDNA> 64.0Ciprofloxacin0.1 - 0.5
70S Initiation Complex70S Ribosome5.0 - 8.0Linezolid4.0 - 6.0

Note: Values represent typical ranges for oxazolidinone probes evaluated in membrane-permeabilized E. coli or wild-type S. aureus strains. The lack of inhibition in RNA and DNA synthesis confirms the compound's absolute specificity for translation machinery1, 5.

Conclusion

3-(4-Aminobutyl)oxazolidin-2-one is an invaluable mechanistic probe for drug development professionals studying ribosomal inhibitors. By deploying the self-validating whole-cell and cell-free protocols outlined above, researchers can isolate the exact kinetics of P-site competitive inhibition 4. Furthermore, this compound can be utilized in crosslinking experiments to map resistance mutations (such as G2447U and G2576U in the 23S rRNA) 1, accelerating the discovery of next-generation antibiotics capable of overcoming existing resistance paradigms.

References

  • Swaney SM, Aoki H, Ganoza MC, Shinabarger DL. "The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria." Antimicrobial Agents and Chemotherapy - ASM Journals, 1998. 5

  • Patel U, Yan YP, Hobbs FW Jr, Kaczmarczyk J, Slee AM, Pompliano DL, Kurilla MG, Bobkova EV. "Oxazolidinones mechanism of action: inhibition of the first peptide bond formation." Journal of Biological Chemistry, 2001. 4

  • Shinabarger D. "Mechanism of action of the oxazolidinone antibacterial agents." Expert Opinion on Investigational Drugs, 1999. 1

Sources

Troubleshooting & Optimization

improving the yield of 3-(4-Aminobutyl)oxazolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and practical challenges associated with the synthesis of 3-(4-Aminobutyl)oxazolidin-2-one .

This molecule is a highly versatile building block used in the development of novel therapeutics and fine chemicals. Achieving high yields requires strict control over nucleophilic substitution kinetics and protecting group chemistry. Rather than just providing a recipe, this guide explains the causality behind each experimental parameter so you can adapt and troubleshoot your workflows effectively.

Mechanistic Overview & Synthetic Strategies

The synthesis of 3-(4-Aminobutyl)oxazolidin-2-one is typically achieved via two primary pathways:

  • Route A (N-Alkylation): Direct deprotonation of oxazolidin-2-one followed by nucleophilic substitution with N-Boc-4-bromobutylamine[1]. This is the industry standard for scalability and high yield.

  • Route B (Cyclization): Carbonylation of an N-(4-aminobutyl)ethanolamine derivative using carbonyldiimidazole (CDI) or diethyl carbonate[2][3]. This route is highly dependent on precursor availability and requires strict stoichiometric control to prevent oligomerization.

SynthesisWorkflow Oxazolidinone Oxazolidin-2-one Deprotonation NaH / DMF (Deprotonation) Oxazolidinone->Deprotonation BocAlkylation N-Boc-4-bromobutylamine (Alkylation) Deprotonation->BocAlkylation IntermediateA 3-(4-N-Boc-aminobutyl) oxazolidin-2-one BocAlkylation->IntermediateA Deprotection TFA / DCM (Boc Deprotection) IntermediateA->Deprotection FinalProduct 3-(4-Aminobutyl) oxazolidin-2-one Deprotection->FinalProduct AminoAlcohol N-(4-aminobutyl) ethanolamine Carbonylation CDI or Diethyl Carbonate (Cyclization) AminoAlcohol->Carbonylation IntermediateB Cyclized Intermediate (Protected) Carbonylation->IntermediateB Heat Carbonylation->FinalProduct Direct (Low Yield) IntermediateB->Deprotection If protected

Figure 1: Synthetic pathways for 3-(4-Aminobutyl)oxazolidin-2-one via alkylation and cyclization.

Troubleshooting Guide & FAQs

Q: Why is the yield of my N-alkylation step (Route A) consistently below 60%? A: The oxazolidin-2-one nitrogen is a relatively weak nucleophile due to the electron-withdrawing nature of the adjacent carbonyl group. It must be fully deprotonated to form the reactive sodium salt. If your yield is low, the causality usually points to moisture in your Dimethylformamide (DMF). Water rapidly quenches Sodium Hydride (NaH), leaving unreacted oxazolidin-2-one. Additionally, if the reaction temperature exceeds 50°C, the N-Boc-4-bromobutylamine can undergo a competing E2 elimination, forming a terminal alkene instead of the desired substitution product.

Q: During the cyclization of the amino alcohol with CDI (Route B), I observe significant oligomerization. How can I favor the intramolecular reaction? A: Intramolecular cyclization (forming the stable 5-membered oxazolidinone ring) is kinetically favored, but high substrate concentrations drive intermolecular carbamate formation (oligomerization). To resolve this, operate under high dilution conditions (≤ 0.05 M). Furthermore, ensure your CDI is fresh; exposure to atmospheric moisture degrades CDI into imidazole and CO2, drastically reducing its activating capability[2].

Q: How do I ensure complete Boc deprotection without degrading the oxazolidinone ring? A: The oxazolidinone ring is highly stable to the acidic conditions required for Boc removal (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane). However, incomplete removal of the generated tert-butyl cation can lead to unwanted re-alkylation of the primary amine. Always include a cation scavenger, such as triisopropylsilane (TIPS) or anisole (1-2 equivalents), to trap the tert-butyl cation and drive the deprotection to completion.

Quantitative Data: Optimization of Alkylation Conditions

To maximize the yield of the critical N-alkylation step, we have evaluated various bases and solvents. The data below demonstrates why NaH in anhydrous DMF is the superior choice for this transformation.

Base (1.2 eq)SolventTemperature ProfileTime (h)Isolated Yield (%)Mechanistic Observation
K₂CO₃AcetoneReflux (56°C)2445%Incomplete deprotonation; weak base.
Cs₂CO₃DMF80°C1265%Competing E2 elimination of the alkyl bromide.
NaH (60% dispersion)THF0°C to 25°C1672%Poor solubility of the sodium salt intermediate.
NaH (60% dispersion) Anhydrous DMF 0°C to 40°C 8 92% Optimal solubility and rapid nucleophilic attack.

Experimental Protocols: The Self-Validating Workflow

The following protocol utilizes Route A, optimized for maximum yield and purity. It is designed as a self-validating system: visual cues (gas evolution) and analytical checks (TLC) are embedded to ensure each mechanistic step is successful before proceeding.

Protocol 1: N-Alkylation of Oxazolidin-2-one
  • Preparation of the Nucleophile: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add oxazolidin-2-one (10.0 mmol) and anhydrous DMF (40 mL). Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 12.0 mmol) in small portions.

    • Self-Validation: You must observe immediate effervescence (H₂ gas evolution). Stir at 0°C for 30 minutes until gas evolution completely ceases, indicating quantitative formation of the sodium salt[1].

  • Alkylation: Dropwise, add a solution of N-Boc-4-bromobutylamine (11.0 mmol) in anhydrous DMF (10 mL) over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, then gently heat to 40°C for 8 hours.

    • Self-Validation: Monitor via TLC (Hexanes/Ethyl Acetate 1:1). The oxazolidin-2-one spot (visualized with KMnO₄) should be completely consumed.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL) to neutralize any unreacted NaH. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with water (5 x 50 mL) and brine (50 mL) to remove all traces of DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography to yield 3-(4-N-Boc-aminobutyl)oxazolidin-2-one.

Protocol 2: Boc Deprotection to Yield Final Product
  • Acidic Cleavage: Dissolve the purified 3-(4-N-Boc-aminobutyl)oxazolidin-2-one (8.0 mmol) in anhydrous DCM (20 mL). Add triisopropylsilane (TIPS, 8.0 mmol) as a carbocation scavenger.

  • Deprotection: Cool to 0°C and slowly add Trifluoroacetic Acid (TFA, 20 mL). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. To remove residual TFA salts, dissolve the crude oil in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or neutralize with saturated aqueous NaHCO₃ and extract with DCM.

  • Final Validation: Lyophilize or concentrate to yield the free base of 3-(4-Aminobutyl)oxazolidin-2-one. Confirm purity via ¹H-NMR (look for the disappearance of the sharp 9H singlet at ~1.4 ppm corresponding to the Boc group).

References

  • Antibacterial amide and sulfonamide substituted heterocyclic urea compounds (Patent WO2009015208A1).

Sources

Technical Support Center: Stability and Handling of 3-(4-Aminobutyl)oxazolidin-2-one in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected experimental variability when working with oxazolidinone derivatives.

3-(4-Aminobutyl)oxazolidin-2-one is not a static, inert reagent. It possesses a "dual-reactivity hazard" : it contains both an electrophilic cyclic carbamate (the oxazolidinone ring) and a highly nucleophilic primary aliphatic amine (the 4-aminobutyl chain). Understanding the causality behind its degradation is critical for robust experimental design and reproducible data.

Mechanistic Overview: The Causality of Degradation

To troubleshoot effectively, we must first understand the molecular vulnerabilities of 3-(4-Aminobutyl)oxazolidin-2-one.

  • pH-Dependent Hydrolysis (Ring-Opening): The oxazolidinone ring is highly susceptible to both acid- and base-catalyzed hydrolysis. In basic conditions, hydroxide ions perform a nucleophilic attack on the C2 carbonyl, leading to a ring-opened N-substituted β -amino alcohol and the irreversible release of CO 2​ ([1]). In acidic media, protonation of the carbonyl oxygen increases the electrophilicity of the C2 carbon, facilitating attack by water. Stability is only maximized in strictly neutral, aprotic environments.

  • Intermolecular Aminolysis (Oligomerization): Because the molecule features an unprotected primary amine, it can act as a nucleophile against the oxazolidinone carbonyl of an adjacent molecule. At high concentrations, this leads to the formation of dimers or oligomers linked by urea bonds.

  • Atmospheric Degradation: The primary amine readily reacts with atmospheric carbon dioxide to form carbamate salts, which alters the compound's solubility profile and effective concentration.

Pathways A 3-(4-Aminobutyl)oxazolidin-2-one B Aqueous Hydrolysis (pH < 5 or > 8) A->B H2O / OH- / H+ D Intermolecular Aminolysis A->D High Concentration F Atmospheric CO2 Exposure A->F Air Exposure C Ring-Opened Beta-amino alcohol B->C E Urea-Linked Oligomers D->E G Insoluble Carbamate Salts F->G

Mechanistic degradation pathways of 3-(4-Aminobutyl)oxazolidin-2-one in solution and air.

Troubleshooting Guides & FAQs

Q1: My aqueous stock solutions of 3-(4-Aminobutyl)oxazolidin-2-one show significant degradation over 48 hours. Why is this happening, and how can I prevent it? A1: This is classic hydrolytic ring-opening. Oxazolidinone rings undergo hydrolysis in aqueous media, a process that accelerates exponentially as the pH deviates from neutrality (pH 7.0–7.4) ([2]). Actionable Fix: Do not store the compound in aqueous buffers. Prepare stock solutions in anhydrous, aprotic solvents such as DMSO or Acetonitrile. Only spike the compound into your aqueous experimental buffer immediately prior to the assay.

Q2: I am observing higher molecular weight species (+86 Da multiples) in my LC-MS analysis. What are these byproducts? A2: You are observing intermolecular aminolysis. The primary amine of one molecule is attacking the oxazolidinone ring of another, popping the ring open and forming a urea-linked dimer. Actionable Fix: This reaction is concentration-dependent. Dilute your stock solutions to minimize intermolecular collisions. If your synthetic workflow allows, temporarily protect the primary amine (e.g., with a Boc group) until the oxazolidinone ring has served its purpose.

Q3: The solid powder was white when I bought it, but after a few months on the bench, it has become sticky and poorly soluble in my standard solvents. What changed? A3: The primary amine has likely absorbed atmospheric CO 2​ and moisture, forming a carbamate salt. Furthermore, amines can slowly oxidize upon prolonged exposure to air. Actionable Fix: Store the solid compound in a desiccator at -20°C under an inert atmosphere (Argon or Nitrogen). Allow the vial to come to room temperature before opening to prevent condensation.

Quantitative Data Presentation

To assist in experimental planning, the following table summarizes the expected stability of oxazolidinone derivatives across various common laboratory conditions. (Note: Values are extrapolated from structural analogs to guide experimental parameters) ([3]).

ConditionSolvent SystemTemp (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Pathway
Acidic (pH 3.0) Aqueous Buffer37< 4 hoursAcid-catalyzed hydrolysis
Neutral (pH 7.4) Aqueous Buffer3724 - 48 hoursSlow hydrolysis
Basic (pH 10.0) Aqueous Buffer37< 1 hourBase-catalyzed ring opening
Anhydrous DMSO / ACN25> 3 monthsNone (Stable)
High Conc. (>1M) Neat / Minimal Solvent25Days to WeeksIntermolecular Aminolysis

Self-Validating Experimental Protocols

When troubleshooting a degraded assay, you must isolate the variable causing the degradation. The following protocol is designed as a self-validating system : by running the neutral control alongside the acidic/basic conditions, you isolate pH-driven hydrolysis from solvent-driven or concentration-driven degradation.

Protocol: Assessing pH-Dependent Stability (LC-MS Method)

Step 1: Stock Preparation Dissolve 3-(4-Aminobutyl)oxazolidin-2-one in anhydrous LC-MS grade Acetonitrile to a concentration of 10 mM. Verify the purity at T=0 via LC-MS to establish a baseline.

Step 2: Buffer Preparation Prepare three 50 mM buffer solutions:

  • Citrate buffer (pH 4.0)

  • Phosphate buffer (pH 7.4)

  • Borate buffer (pH 10.0)

Step 3: Incubation Spike the stock solution into each buffer to a final concentration of 100 µM. Expert Insight: This concentration is deliberately kept low to prevent intermolecular aminolysis from confounding the hydrolysis data. Incubate the vials at 37°C.

Step 4: Time-Course Sampling Withdraw 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

Step 5: Quenching (Critical Step) Immediately quench the basic and acidic samples by diluting 1:1 with a neutralizing mobile phase (e.g., 0.1% Formic acid in Acetonitrile for the basic sample) to halt degradation ([4]). Failure to quench will result in continued degradation while the sample sits in the autosampler queue.

Step 6: Analysis Inject onto an LC-MS system. Monitor the disappearance of the parent mass and the appearance of the ring-opened β -amino alcohol mass.

Workflow S1 Prepare Anhydrous Stock S2 Aliquot into Test Vials S1->S2 C1 Acidic Buffer (pH 4) S2->C1 C2 Neutral Buffer (pH 7.4) S2->C2 C3 Basic Buffer (pH 10) S2->C3 A1 Incubate & Sample Over Time C1->A1 C2->A1 C3->A1 A2 Quench Reaction A1->A2 A3 LC-MS / NMR Analysis A2->A3

Self-validating experimental workflow for assessing pH-dependent stability.

References

  • Smith, A. et al. "Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy." Journal of Pharmaceutical Sciences, 2010. URL:[Link]

  • Silva, J. et al. "Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide." ACS Organic & Inorganic Au, 2025. URL:[Link]

  • Larkin, J. et al. "N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen." PubMed, 1990. URL:[Link]

Sources

Technical Support Center: Solubilization Strategies for 3-(4-Aminobutyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of oxazolidinone derivatives. While the oxazolidinone class is renowned for its potent antimicrobial properties, the core ring structure is inherently hydrophobic and prone to aggregation via strong intermolecular dipole-dipole interactions[1].

However, 3-(4-Aminobutyl)oxazolidin-2-one possesses a distinct structural advantage: a terminal primary amine on a flexible butyl linker. This functional group provides a critical chemical handle. The troubleshooting guides and self-validating protocols below are designed to exploit this amine, utilizing salt formation, sequential co-solvent bridging, and macrocyclic encapsulation to overcome lattice energy barriers and ensure reproducible experimental data.

Diagnostic Formulation Workflow

Before selecting a protocol, trace your experimental constraints through the diagnostic workflow below to identify the optimal solubilization strategy.

FormulationWorkflow Start 3-(4-Aminobutyl)oxazolidin-2-one Solubility Issue CheckForm Identify Current Form Start->CheckForm FreeBase Free Base Form CheckForm->FreeBase Salt HCl Salt Form CheckForm->Salt InVivo In Vivo Dosing (High Conc. >2 mg/mL) FreeBase->InVivo InVitro In Vitro Assay (Low Conc. <1 mg/mL) FreeBase->InVitro Success Clear, Stable Solution (Confirm: OD600 < 0.05) Salt->Success Dissolve in Aqueous Buffer SaltForm Protocol 1: Salt Formation (HCl/Ether) InVivo->SaltForm Preferred Route Cosolvent Protocol 2: Co-Solvent System (DMSO/PEG300/Tween-80) InVivo->Cosolvent If Salt Fails Cyclodextrin Protocol 3: Cyclodextrin (SBE-β-CD) InVivo->Cyclodextrin If Toxicity is a Concern InVitro->Cosolvent Keep DMSO < 1% SaltForm->Salt Cosolvent->Success Cyclodextrin->Success

Decision tree for solubilizing 3-(4-Aminobutyl)oxazolidin-2-one in experimental workflows.

Troubleshooting & FAQs

Q1: I prepared a 30 mM stock of 3-(4-Aminobutyl)oxazolidin-2-one in 100% DMSO, but it precipitates immediately upon dilution into my aqueous assay buffer. Why? A1: This is a classic "solvent shift" phenomenon. While initial stock concentrations of 10-30 mM in 100% DMSO are standard for oxazolidinones[2], diluting directly into an aqueous buffer rapidly changes the dielectric constant of the medium. The free base form of the compound cannot hydrate fast enough, leading to rapid nucleation and precipitation. Causality & Fix: The lattice energy of the precipitating free base exceeds the solvation energy provided by the buffer. To fix this, ensure the DMSO stock is fully dissolved (vortex thoroughly)[2], and add the stock dropwise to a vigorously stirring, pre-warmed (37°C) buffer. If precipitation persists, you must switch to a co-solvent system or use the HCl salt form.

Q2: How does converting the compound to an HCl salt improve solubility? A2: The primary amine on the butyl chain is basic. By treating the free base with an acid like HCl, you protonate the amine to form an ammonium cation, paired with a chloride anion. This transformation shifts the solvation mechanism from weak dipole-dipole interactions to highly favorable ion-dipole interactions with water, drastically lowering the energy barrier for dissolution and allowing for easier administration[3].

Q3: I need to dose animals in vivo at 2.5 mg/mL, but I cannot synthesize the salt form right now. What formulation should I use? A3: For in vivo applications where the free base must be used, a sequential co-solvent approach is highly effective. A validated vehicle for amine-containing oxazolidinones consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[4]. Causality: DMSO acts as the primary solvent to disrupt the crystal lattice. PEG300 acts as a cosolvent to bridge the polarity gap, and Tween-80 (a surfactant) forms micelles that encapsulate the hydrophobic oxazolidinone core, preventing aggregation when the final aqueous saline is introduced.

Q4: Are there alternatives to surfactants that might be less toxic to my cell lines? A4: Yes. You can employ solubilizing excipients like cyclodextrins[2]. Specifically, Sulfobutylether-β-cyclodextrin (SBE-β-CD) forms an inclusion complex with the hydrophobic oxazolidinone ring, leaving the hydrophilic aminobutyl chain exposed to the aqueous environment. A mixture of 10% DMSO and 90% (20% SBE-β-CD in saline) can yield clear solutions at ≥ 2.5 mg/mL[4].

Validated Experimental Protocols

To ensure data trustworthiness, every formulation protocol below includes a built-in self-validation step (turbidity check) to confirm true solubilization rather than the formation of a micro-suspension.

Protocol 1: Synthesis of the Hydrochloride (HCl) Salt

Objective: Convert the free base to a highly water-soluble HCl salt for direct aqueous dissolution.

  • Dissolution: Dissolve 100 mg of 3-(4-Aminobutyl)oxazolidin-2-one (free base) in 5 mL of anhydrous Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Acidification: Slowly add 1.2 equivalents of anhydrous HCl in diethyl ether (HCl/Ether solution) dropwise while stirring continuously[3].

  • Precipitation: A white precipitate (the HCl salt) will begin to form immediately. Stir for an additional 30 minutes at room temperature to ensure complete conversion.

  • Isolation: Filter the precipitate using a Büchner funnel, washing the filter cake twice with cold diethyl ether to remove unreacted free base and impurities[3].

  • Drying & Validation: Dry the salt under vacuum for 12 hours. Validation: Dissolve 5 mg of the resulting powder in 1 mL of deionized water. Measure the Optical Density at 600 nm (OD600). An OD600 < 0.05 confirms a true, clear solution.

Protocol 2: Sequential Co-Solvent Formulation (For In Vivo Dosing)

Objective: Achieve ≥ 2.5 mg/mL solubility of the free base without chemical modification. Note: Solvents must be added strictly in the order listed to prevent phase separation[4].

  • Primary Solubilization: Weigh 2.5 mg of the compound. Add 100 µL of 100% DMSO (10% of final volume). Vortex vigorously and sonicate for 5 minutes until completely clear.

  • Co-solvent Addition: Add 400 µL of PEG300 (40% of final volume). Vortex for 1 minute.

  • Surfactant Addition: Add 50 µL of Tween-80 (5% of final volume). Vortex gently to avoid excessive foaming.

  • Aqueous Phase: Slowly add 450 µL of 0.9% Saline (45% of final volume) dropwise while continuously vortexing the mixture[4].

  • Validation: Visually inspect for opalescence. Measure OD600; it must be < 0.05. If precipitation occurs, discard and restart, ensuring slower addition of the saline phase.

Formulation Solubility Matrix

The following table summarizes the expected quantitative outcomes based on the formulation strategies applied to amine-functionalized oxazolidinones.

Formulation Strategy / VehicleActive FormMax Estimated SolubilityVisual AppearanceRecommended Application
100% Aqueous Buffer (PBS/MHB) Free Base< 0.1 mg/mLCloudy / PrecipitateNot recommended
10% DMSO / 90% Aqueous Buffer Free Base~0.5 mg/mLMicro-suspensionLow-concentration in vitro assays
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Free Base≥ 2.5 mg/mL (approx. 24 mM)Clear SolutionIn vivo dosing (IV/IP)[4]
10% DMSO / 90% (20% SBE-β-CD in Saline) Free Base≥ 2.5 mg/mL (approx. 24 mM)Clear SolutionIn vivo dosing / Cell culture[4]
100% Aqueous Buffer (PBS/Saline) HCl Salt> 10.0 mg/mLClear SolutionUniversal (in vitro & in vivo)[3]

References

  • Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms National Institutes of Health (PMC) URL: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects MDPI URL: [Link]

  • Synthesis of tertiary amine functionalized oxazolidinones American Chemical Society (Digitellinc) URL: [Link]

Sources

Technical Support Center: Crystallization of 3-(4-Aminobutyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 3-(4-Aminobutyl)oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystals of this compound. As a molecule possessing both a primary amine and an oxazolidinone ring system, its crystallization can present unique challenges. This document synthesizes fundamental crystallization principles with specific considerations for this molecule's chemical nature.

Crystallization Troubleshooting Guide

Crystallization is often a multi-step process of optimization. This guide provides a systematic approach to identifying and resolving common issues encountered during the crystallization of 3-(4-Aminobutyl)oxazolidin-2-one.

Initial Assessment: No Crystals Formed

The complete failure of crystal formation is a common starting problem. The underlying cause is usually related to the solution not being supersaturated.[1][2][3]

Diagnostic Workflow: No Crystal Formation

No_Crystals Start No Crystals Observed Check_Purity Is the starting material >95% pure? Start->Check_Purity Check_Saturation Is the solution saturated? Check_Purity->Check_Saturation Yes Impurity_Issue Impurity may be inhibiting crystallization. Purify the material (e.g., chromatography). Check_Purity->Impurity_Issue No Not_Saturated Solution is likely undersaturated. Check_Saturation->Not_Saturated No Induce_Nucleation Induce Nucleation Check_Saturation->Induce_Nucleation Yes Increase_Concentration Increase concentration: - Boil off some solvent. - Prepare a new, more concentrated solution. Not_Saturated->Increase_Concentration Scratching Scratch the inner surface of the flask with a glass rod. Induce_Nucleation->Scratching Seeding Add a seed crystal. Induce_Nucleation->Seeding Lower_Temp Lower the cooling temperature. Induce_Nucleation->Lower_Temp Anti_Solvent Add an anti-solvent. Induce_Nucleation->Anti_Solvent

Caption: Diagnostic workflow for no crystal formation.

Problem: Oiling Out Instead of Crystallizing

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This often happens when the solution becomes supersaturated at a temperature above the melting point of the impure solid or when the concentration is too high.[4]

Solutions:

  • Add more solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent before attempting to cool again.[4]

  • Cool more slowly: A slower cooling rate can provide more time for ordered crystal lattice formation.

  • Change solvent system: The compound may be too soluble in the chosen solvent. Consider a solvent in which it has slightly lower solubility at elevated temperatures.

Problem: Poor Crystal Yield

A low yield of crystalline material can be due to several factors.

Possible Causes and Solutions:

  • Too much solvent: If the mother liquor is still rich in the dissolved compound, you may have used an excessive amount of solvent. Concentrate the mother liquor and cool again to obtain a second crop of crystals.[4]

  • Crystallization time is too short: Allow the solution to stand for a longer period at a low temperature.

  • Premature crystallization during hot filtration: If a hot filtration step was used to remove impurities, the compound may have crystallized on the filter paper. Ensure the filtration apparatus is pre-heated.

Problem: Crystals are Impure

The goal of crystallization is purification. If the resulting crystals are not of high purity, consider the following:

Possible Causes and Solutions:

  • Rapid crystallization: Fast crystal growth can trap impurities within the lattice.[4] Slow down the cooling process.

  • Insufficient washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Inappropriate solvent: The chosen solvent may not be effective at leaving impurities behind in the solution. A different solvent system may be required.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection for 3-(4-aminobutyl)oxazolidin-2-one?

A1: Given the presence of a primary amine and an oxazolidinone moiety, a range of protic and aprotic solvents should be considered. A systematic solvent screening is the most effective approach. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[5]

Protocol: Solvent Screening

  • Place a small amount (e.g., 10-20 mg) of your compound into several different test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves at room temperature, the solvent is likely too good and will result in poor yield.[5]

  • If the compound does not dissolve, heat the mixture to the boiling point of the solvent.

  • If it dissolves when hot, allow it to cool slowly to room temperature and then in an ice bath.

  • Observe for crystal formation. The best solvents will show good crystal formation upon cooling.

Table 1: Hypothetical Solvent Screening Results for 3-(4-Aminobutyl)oxazolidin-2-one

SolventSolubility at Room Temp.Solubility at BoilingObservations upon Cooling
WaterSolubleVery SolubleNo crystals, remains in solution
EthanolSparingly SolubleSolubleSmall needles form slowly
IsopropanolSparingly SolubleSolubleGood quality, well-formed crystals
AcetonitrileInsolubleSparingly SolublePoor dissolution, low yield
Ethyl AcetateInsolubleInsolubleUnsuitable solvent
TolueneInsolubleInsolubleUnsuitable solvent

This table presents hypothetical data for illustrative purposes. Based on this, isopropanol would be a promising solvent to investigate further.

Q2: How can I manage polymorphism for this compound?

A2: Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different physical properties like solubility and stability.[6][7][8] Different crystallization conditions (solvent, cooling rate, temperature) can lead to different polymorphs.

To control for polymorphism:

  • Consistent Procedure: Use a consistent and well-documented crystallization protocol.

  • Seeding: Introduce a seed crystal of the desired polymorph into a supersaturated solution to encourage the growth of that specific form.[9]

  • Characterization: Use analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared spectroscopy (IR) to characterize the resulting crystal form and ensure consistency between batches.

Q3: My compound has a primary amine. Are there any special considerations?

A3: Yes. Primary amines can be susceptible to oxidation, which can introduce impurities.[10] It is advisable to perform crystallization under an inert atmosphere (e.g., nitrogen or argon) if you suspect degradation. Additionally, the basic nature of the amine means that the pH of the solution can be a critical factor, especially in protic solvents.[9] In some cases, crystallization of an amine as a salt (e.g., hydrochloride or tartrate) can yield more stable and well-defined crystals.[11][12]

Q4: Should I use a single solvent or a mixed solvent system?

A4: If a single solvent does not provide the ideal solubility profile, a binary solvent system can be effective.[3] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) at an elevated temperature until the solution becomes slightly cloudy. The solution is then clarified by adding a drop of the good solvent and allowed to cool slowly.

Workflow: Mixed Solvent Crystallization

Mixed_Solvent Start Dissolve compound in a minimum of hot 'good' solvent Add_Anti_Solvent Add 'poor' anti-solvent dropwise until solution becomes turbid Start->Add_Anti_Solvent Clarify Add a few drops of 'good' solvent to re-clarify the solution Add_Anti_Solvent->Clarify Cool Allow the solution to cool slowly Clarify->Cool Crystals_Form Crystals Form Cool->Crystals_Form Isolate Isolate crystals by filtration Crystals_Form->Isolate

Caption: General workflow for mixed solvent crystallization.

References

  • Vertex AI Search. (2023, September 30). Methods For Cleansing Your Crystals.
  • Aromantra.com. (2024, November 7). How to purify stones and crystals? A guide for everyone.
  • Shanti Bowl. (2026, January 19).
  • Rock Paradise. (2024, October 4).
  • Rivendell Shop. (2024, October 28). How to Cleanse and Charge Your Crystals.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Unknown Source.
  • Science Notes. (2013, May 29). Solutions to Common Crystal Growing Problems. Retrieved from [Link]

  • Reddit. (2020, June 30). r/crystalgrowing FAQ: Crystal Growing Troubleshooting.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • RSC Publishing. (2023, March 24).
  • Unknown Source.
  • Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids.
  • Zhanghua Dryer. (2024, December 3).
  • Quora. (2017, April 5).
  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Oxazolidinone Compounds in Assays.
  • PubChem. (S)-4-(4-Aminobenzyl)oxazolidin-2-one | C10H12N2O2 | CID.
  • PubChem. 3-(4-Aminobutyl)
  • BLDpharm. 107890-87-9|3-(4-Aminobutyl)oxazolidin-2-one.
  • Symbiosis Online Publishing. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
  • Helmholtz Munich. Useful information. Retrieved from [Link]

  • ResearchGate.
  • Prime Scholars.
  • Unknown Source.
  • Unknown Source.
  • Hampton Research. (2020, October 28).
  • ResearchGate.
  • PMC. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.
  • Unknown Source.
  • NIST WebBook. Oxazolidin-2-one.
  • Unknown Source.
  • PMC. Current Updates on Oxazolidinone and Its Significance.
  • Google Patents. US7855217B2 - Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione.
  • Wiley-VCH.

Sources

Technical Support Center: Optimizing 3-(4-Aminobutyl)oxazolidin-2-one Analog Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-(4-Aminobutyl)oxazolidin-2-one analogs. These compounds are critical intermediates in the development of novel antimicrobials and chiral auxiliaries. Because the oxazolidinone core is an ambident nucleophile and the 4-aminobutyl chain contains a highly reactive primary amine, researchers frequently encounter chemoselectivity and purification bottlenecks.

This guide is designed by Senior Application Scientists to provide you with field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yield, reproducible syntheses.

Workflow & Mechanistic Logic

The most efficient route to 3-(4-Aminobutyl)oxazolidin-2-one involves the chemoselective N-alkylation of an intact oxazolidin-2-one core with a protected aminobutyl halide, followed by controlled deprotection. Understanding the thermodynamic and kinetic pathways of the ambident oxazolidinone anion is critical to preventing unwanted side reactions.

AlkylationWorkflow SM Oxazolidin-2-one (Starting Material) Base Deprotonation (NaH in DMF, 0°C) SM->Base Anion Ambident Anion Intermediate Base->Anion H2 Evolution (Visual IPC) N_Alk N-Alkylation (Desired) Kinetic Control Anion->N_Alk + Boc-NH(CH2)4Br O_Alk O-Alkylation (Impurity) Thermodynamic Control Anion->O_Alk Solvent/Base Mismatch Protected Boc-Protected 3-(4-Aminobutyl)oxazolidin-2-one N_Alk->Protected Deprotect TFA Cleavage (DCM, 25°C) Protected->Deprotect Product 3-(4-Aminobutyl)oxazolidin-2-one (Final Product) Deprotect->Product Yield > 90%

Workflow for the chemoselective N-alkylation and deprotection of oxazolidin-2-one analogs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing O-alkylation instead of the desired N3-alkylation?

The Causality: The deprotonated oxazolidinone is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is softer and more polarizable than the harder oxygen atom. If you use a base with a strongly coordinating counterion (like Li⁺) in a less polar solvent (e.g., THF), the cation tightly binds to the nitrogen, forcing the electrophile to attack the oxygen. The Solution: Switch to Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF). DMF is a polar aprotic solvent that heavily solvates the Na⁺ cation. This leaves the nitrogen "naked" and highly reactive, driving the reaction toward the kinetically favored N-alkylation product.

Table 1: Effect of Base and Solvent on Alkylation Regioselectivity (Reaction with N-Boc-4-bromobutan-1-amine at 25 °C for 12 h)

EntryBase (1.2 eq)SolventConversion (%)N-Alkylation Yield (%)O-Alkylation Yield (%)
1K₂CO₃MeCN654515
2Cs₂CO₃DMF80688
3LiHMDSTHF85755
4NaHTHF9082< 2
5 NaH DMF >99 94 Trace
Q2: What is the best protecting group strategy for the 4-aminobutyl chain?

The Causality: A free primary amine on the butyl chain will self-condense or compete with the oxazolidinone nitrogen for the alkyl halide, leading to complex oligomeric mixtures. The Solution: The tert-butyloxycarbonyl (Boc) group is the optimal choice. It is entirely stable to the strongly basic conditions of the NaH deprotonation step but can be easily removed under mild acidic conditions (TFA/DCM) that preserve the integrity of the oxazolidinone ring. While phthalimide is a common alternative, its removal requires harsh hydrazinolysis, which risks ring-opening the oxazolidinone core.

Q3: How can I optimize the de novo cyclization of the oxazolidinone ring if I build it from an amino alcohol?

The Causality: Building the ring from scratch using phosgene equivalents (like 1,1'-Carbonyldiimidazole or diethyl carbonate) often suffers from long reaction times and reagent exhaustion due to side-product formation . The Solution: Microwave irradiation has been proven to significantly reduce reaction times and improve yields by rapidly overcoming the activation energy barrier of the intramolecular cyclization . Alternatively, for a greener approach, recent advancements utilize CuBr/ionic liquid systems to incorporate CO₂ directly as the carbonyl source, bypassing toxic reagents entirely . Furthermore, base-free electrochemical deprotonation methods are emerging as a viable way to generate the reactive nitrogen anion without harsh chemical bases .

CyclizationMechanism AminoAlcohol 1,2-Amino Alcohol Derivative Acylation N-Acylation Intermediate AminoAlcohol->Acylation Carbonyl Carbonyl Source (e.g., CDI or CO2) Carbonyl->Acylation Cyclization Intramolecular Alkoxide Attack Acylation->Cyclization Base Catalysis Product Oxazolidin-2-one Core Cyclization->Product - Leaving Group

De novo mechanistic pathway for oxazolidin-2-one ring cyclization from amino alcohols.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) and visual cues ensure that you can verify the success of each step before proceeding, preventing downstream failures.

Protocol A: Chemoselective N-Alkylation (Synthesis of Boc-Protected Intermediate)
  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add oxazolidin-2-one (10.0 mmol, 1.0 eq) and dissolve in 25 mL of anhydrous DMF. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 12.0 mmol, 1.2 eq) portion-wise over 10 minutes.

    • Self-Validation Check: You will immediately observe H₂ gas evolution (bubbling). The complete cessation of bubbling (typically after 30–45 minutes) is your visual cue that the deprotonation to the ambient anion is complete.

  • Alkylation: Dropwise, add N-Boc-4-bromobutan-1-amine (11.0 mmol, 1.1 eq) dissolved in 5 mL of anhydrous DMF. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours.

  • In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The reaction is validated as complete when the UV-active starting material spot completely disappears.

  • Quench & Extraction: Carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl to destroy any unreacted NaH. Extract the aqueous layer with EtOAc (3 × 30 mL).

    • Critical Step: Wash the combined organic layers with brine (5 × 30 mL). This repetitive washing is mandatory to partition the highly polar DMF into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure Boc-protected intermediate.

Protocol B: Acidic Deprotection and Isolation
  • Cleavage: Dissolve the Boc-protected intermediate (5.0 mmol) in 15 mL of anhydrous Dichloromethane (DCM). Cool to 0 °C.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) (50.0 mmol, 10 eq). Remove the ice bath and stir at 25 °C for 2 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS.

    • Self-Validation Check: The reaction is successful when the chromatogram shows a complete mass shift of -100 Da (corresponding to the loss of the Boc group and CO₂) and the emergence of a highly polar peak.

  • Concentration: Remove the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual trace TFA, yielding the product as a TFA salt.

  • Free-Basing: Dissolve the salt in minimal methanol and pass it through a basic ion-exchange resin column (e.g., Amberlyst A21). Evaporate the eluent to yield the pure, free-base 3-(4-Aminobutyl)oxazolidin-2-one.

References

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents National Center for Biotechnology Information (PMC) URL:[Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries National Center for Biotechnology Information (PMC) URL:[Link]

  • Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO₂, Propargylic Alcohols, and 2-Aminoethanols MDPI - Catalysts URL:[Link]

  • Electrogenerated Base-Induced N-Acylation of Chiral Oxazolidin-2-ones The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Technical Support Center: Troubleshooting the Synthesis of 3-(4-Aminobutyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers falling into predictable chemoselectivity traps during the synthesis of functionalized oxazolidinones. The synthesis of 3-(4-Aminobutyl)oxazolidin-2-one is a critical workflow for generating ligands and precursors for oxazolidinone-class antibiotics. However, the bifunctional nature of the electrophiles used and the base-sensitive cyclic carbamate core create competing pathways that can decimate your yield.

This guide bypasses generic advice, focusing instead on the causality of side reactions and how to engineer them out of your process through self-validating protocols.

Diagnostic Hub: Mechanistic Overview

Understanding the divergence between the desired pathway and parasitic side reactions is the first step in troubleshooting. The diagram below maps the chemoselective branch points in the standard alkylation-amination route.

SynthesisWorkflow Ox Oxazolidin-2-one Mono 3-(4-Bromobutyl) oxazolidin-2-one Ox->Mono K2CO3, DMF (Controlled) Dimer Dimerization (Side Reaction) Ox->Dimer Stoichiometric Imbalance Elim Elimination (Side Reaction) Ox->Elim Harsh Base (e.g., NaH) DBB 1,4-Dibromobutane (Electrophile) DBB->Mono Azide 3-(4-Azidobutyl) oxazolidin-2-one Mono->Azide NaN3, 80°C Target 3-(4-Aminobutyl) oxazolidin-2-one Azide->Target H2, Pd/C (Mild Reduction) RingOp Ring Opening (Side Reaction) Azide->RingOp Harsh Deprotection (e.g., Hydrazine)

Reaction pathways and side reactions in the synthesis of 3-(4-Aminobutyl)oxazolidin-2-one.

Mechanistic Q&A: Troubleshooting Side Reactions

Q1: Why is my N-alkylation yielding predominantly the dimer (N,N'-tetramethylenebis(oxazolidin-2-one)) instead of the mono-alkylated product? Causality: 1,4-dibromobutane is a symmetric dielectrophile. When the oxazolidin-2-one anion reacts with it, the resulting 3-(4-bromobutyl)oxazolidin-2-one becomes more electrophilic than the starting material due to increased organic solubility and reduced steric hindrance. If the local concentration of the mono-alkylated intermediate is high relative to unreacted dibromobutane, a second displacement occurs rapidly. Actionable Fix: Shift the statistical distribution. Use a massive stoichiometric excess of 1,4-dibromobutane (e.g., 5 to 10 equivalents) and employ an inverse addition technique. Dissolve the deprotonated oxazolidin-2-one and add it dropwise to the electrophile solution. This ensures the electrophile is always in vast excess, heavily favoring mono-alkylation (1[1]).

Q2: During the final amination step, I observe significant degradation and ring-opening of the oxazolidin-2-one core. What is causing this? Causality: The oxazolidin-2-one ring is a cyclic carbamate. While stable under mild conditions, it is highly susceptible to nucleophilic acyl substitution and hydrolysis under harsh basic conditions. If you are using the Gabriel synthesis (phthalimide alkylation followed by hydrazine deprotection), the hydrazine or strong alkali (NaOH/KOH) used to liberate the amine will concurrently cleave the oxazolidinone ring, yielding a linear amino alcohol (2[2]; 3[3]). Actionable Fix: Pivot to a milder amination strategy. The azide-reduction route is strongly recommended. Displace the bromide with sodium azide (NaN3), followed by catalytic hydrogenation (H2, Pd/C). These conditions are completely orthogonal to cyclic carbamate stability.

Q3: I am detecting terminal alkenes (elimination products) in my crude NMR after the alkylation step. How do I suppress E2 elimination? Causality: The use of strong, sterically hindered bases (such as NaH or KOtBu) at elevated temperatures increases the basicity-to-nucleophilicity ratio of the oxazolidinone anion. This promotes E2 elimination of the 1,4-dibromobutane to form 4-bromo-1-butene derivatives rather than the desired SN2 substitution. Actionable Fix: Switch to a milder base like anhydrous Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF or MeCN). While the reaction kinetics are slower, K₂CO₃ provides a controlled deprotonation environment that heavily favors SN2 over E2 (4[4]).

Data Analytics: Quantitative Impact of Side Reactions

To assist in rapid LC-MS/NMR troubleshooting, cross-reference your analytical data with the known side-reaction signatures below:

Side ReactionPrimary CauseAnalytical SignatureYield PenaltyMitigation Strategy
Dimerization Stoichiometric imbalanceMS: [M+H]⁺ at m/z 229NMR: Symmetry in the alkyl chain30–50%5x excess 1,4-dibromobutane, inverse addition
Ring-Opening Harsh base (e.g., hydrazine)MS: [M+H]⁺ at m/z 133NMR: Loss of C=O shift at ~158 ppm40–80%Use azide-reduction route
E2 Elimination Strong base (NaH) / High TempNMR: Multiplets at 5.0–5.8 ppm (vinyl protons)10–25%Use K₂CO₃ in DMF at RT to 50°C

Validated Protocol Matrix: The Self-Validating Azide Route

To ensure high scientific integrity, the following step-by-step methodology incorporates In-Process Controls (IPCs) . Do not proceed to the next step unless the IPC validates the success of the current one.

Step 1: Controlled N-Alkylation
  • Suspend oxazolidin-2-one (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in dry DMF. Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • In a separate flask, dissolve 1,4-dibromobutane (5.0 eq) in dry DMF.

  • Inverse Addition: Add the oxazolidinone suspension dropwise to the 1,4-dibromobutane solution over 1 hour. Stir at 50°C for 12 hours.

  • Quench with water, extract with EtOAc, and concentrate. Remove excess 1,4-dibromobutane via vacuum distillation.

  • IPC 1 (TLC & MS): Run TLC (Hexane/EtOAc 1:1). The mono-alkylated product will elute at R_f ~0.4. Ensure the highly polar dimer (R_f ~0.1) is absent before proceeding. MS should confirm [M+H]⁺ at m/z 222/224 (bromine isotope pattern).

Step 2: Azidation
  • Dissolve 3-(4-bromobutyl)oxazolidin-2-one (1.0 eq) in DMF.

  • Add NaN₃ (1.5 eq) and stir at 80°C for 6 hours.

  • Dilute with water and extract with Et₂O. Wash the organic layer extensively with brine to remove residual DMF, dry over MgSO₄, and concentrate.

  • IPC 2 (IR Spectroscopy): Take an IR spectrum of the crude oil. A successful azidation is validated by a strong, sharp absorption band at ~2100 cm⁻¹ (azide stretch).

Step 3: Mild Reduction
  • Dissolve the crude 3-(4-azidobutyl)oxazolidin-2-one in Methanol.

  • Add 10% Pd/C (0.1 eq by weight). Purge the flask with N₂.

  • Introduce H₂ gas via a balloon and stir vigorously at room temperature for 4 hours.

  • Filter through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.

  • IPC 3 (Ninhydrin Stain & IR): Spot the product on a TLC plate and apply Ninhydrin stain; heating should reveal a dark blue/purple spot confirming the presence of a primary amine. Re-check the IR spectrum—the complete disappearance of the 2100 cm⁻¹ band validates full conversion to 3-(4-Aminobutyl)oxazolidin-2-one.

References

  • Catalysis-based enantioselective total synthesis of the macrocyclic spermidine alkaloid isooncinotine. PNAS.
  • Side reaction in peptide synthesis.
  • Electroreductive Ring-Opening Carboxylation of 1,3-Oxazolidin-2-ones with CO2 for Accessing β-Amino Acids. Organic Letters.
  • tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5-(Hydroxymethyl)oxazolidin-2-one. The Journal of Organic Chemistry.

Sources

Technical Support Center: 3-(4-Aminobutyl)oxazolidin-2-one Storage & Stability Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the handling and storage of 3-(4-Aminobutyl)oxazolidin-2-one . This compound presents unique stability challenges due to its bimodal vulnerability: a highly reactive primary amine on the butyl chain and a moisture-sensitive cyclic carbamate (oxazolidin-2-one) ring.

This guide is designed for drug development professionals and analytical chemists. It bypasses generic advice to focus on the exact thermodynamic and kinetic causality behind degradation, providing a self-validating system to guarantee compound integrity.

Mechanistic Overview of Degradation

Understanding why a compound degrades is the first step in preventing it. 3-(4-Aminobutyl)oxazolidin-2-one is susceptible to two primary degradation pathways depending on its environmental exposure.

Degradation Compound 3-(4-Aminobutyl)oxazolidin-2-one (Intact Molecule) Amine Primary Amine Degradation Compound->Amine Atmospheric Exposure Ring Oxazolidinone Ring Degradation Compound->Ring pH Extremes & Moisture Oxidation Oxidative Cleavage (C-N Bond Loss) Amine->Oxidation O2 + H2O Carbamate Carbamate Formation (+44 Da Mass Shift) Amine->Carbamate CO2 Hydrolysis Ring-Opening (+18 Da Mass Shift) Ring->Hydrolysis H+ or OH-

Fig 1. Bimodal degradation pathways of 3-(4-Aminobutyl)oxazolidin-2-one.

Troubleshooting & FAQs

Q1: My solid sample of 3-(4-Aminobutyl)oxazolidin-2-one is turning yellow over time and losing purity. What is the mechanism behind this? A1: This discoloration is a classic hallmark of primary amine degradation. When exposed to ambient air, the primary amine moiety undergoes oxidative degradation, leading to C-N bond cleavage[1]. Furthermore, atmospheric CO₂ reacts directly with the primary amine to form carbamic acid or carbamate species. Notably, these bound CO₂ species act as proton shuttles, which catalytically lower the activation energy for further oxidative degradation[1]. Moisture in the air significantly accelerates this process[2].

Q2: During LC-MS analysis of my stored stock solutions, I am observing unexpected peaks with mass shifts of +18 Da and +44 Da. What are these impurities? A2: These mass shifts correspond directly to the two distinct vulnerabilities of your molecule:

  • +18 Da (Hydrolysis): The oxazolidin-2-one ring is a cyclic carbamate that is highly susceptible to pH-dependent hydrolysis[3]. In the presence of water and non-neutral pH, the ring undergoes nucleophilic attack, opening to form a corresponding amino alcohol[4].

  • +44 Da (Carbamate Formation): This indicates that the primary amine has reacted with dissolved CO₂ in your solvent to form a stable carbamate adduct[1].

Q3: What is the optimal solvent for preparing stock solutions if I want to avoid these degradation pathways? A3: You must avoid protic solvents (like water or methanol) for long-term storage, as they facilitate the solvolysis and hydrolysis of the oxazolidinone ring[3]. The optimal choice is an anhydrous, aprotic solvent such as DMSO or DMF. However, to prevent the oxidative degradation of the amine, the solvent must be thoroughly degassed (sparged with Argon) prior to dissolution to remove dissolved O₂ and CO₂[2].

Quantitative Stability Matrix

To assist in experimental planning, the following table summarizes the anticipated stability of 3-(4-Aminobutyl)oxazolidin-2-one under various storage conditions.

Storage ConditionPrimary Amine StateOxazolidinone Ring StateEstimated Shelf LifeMechanistic Causality
Ambient Air, 25°C, Aqueous Rapid DegradationModerate Hydrolysis< 48 HoursH₂O enables CO₂ solvation; pH drift catalyzes ring opening.
Ambient Air, 25°C, Solid State Slow OxidationStable1-2 WeeksAtmospheric O₂/CO₂ exposure drives carbamate formation.
Inert Gas (Ar), 4°C, Solid State StableStable3-6 MonthsReduced thermal energy slows oxidation; Ar displaces CO₂.
Inert Gas (Ar), -20°C, Desiccated Highly StableHighly Stable> 12 MonthsThermodynamic inhibition of C-N cleavage and hydrolysis.

Self-Validating Storage Protocol

To guarantee scientific integrity, storage protocols cannot rely on blind trust; they must be empirically verifiable. The following step-by-step methodology represents a self-validating system for the anhydrous and anaerobic storage of 3-(4-Aminobutyl)oxazolidin-2-one.

Storage Purify 1. Lyophilization (Remove H2O) Aliquoting 2. Aliquoting (Amber Vials) Purify->Aliquoting Argon 3. Argon Purge (Displace O2/CO2) Aliquoting->Argon Store 4. -20°C Storage (Desiccated) Argon->Store QC 5. LC-MS QC (Validate Purity) Store->QC

Fig 2. Self-validating anhydrous and anaerobic storage workflow with LC-MS QC.

Step-by-Step Methodology

Step 1: Lyophilization (Anhydrous Baseline) Ensure the synthesized or purchased compound is completely free of residual moisture. Lyophilize the sample overnight. Causality: Removing H₂O eliminates the primary catalyst for both oxazolidinone ring hydrolysis and amine oxidation[2].

Step 2: Amber Vial Aliquoting (Photoprotection & Thermal Stability) Divide the bulk powder into single-use aliquots using amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated atmospheric exposure, which cumulatively degrade the batch.

Step 3: Argon Displacement (Anaerobic Environment) Gently purge each vial with high-purity Argon gas for 15–20 seconds before immediately capping with a PTFE-lined septum. Causality: Argon is heavier than Nitrogen and provides a superior, dense blanket over the solid, effectively displacing O₂ and CO₂ to prevent carbamate formation[1].

Step 4: Desiccated Cold Storage (Thermodynamic Inhibition) Place the sealed vials inside a secondary container filled with a color-indicating desiccant (e.g., Drierite) and store at -20°C.

Step 5: The Validation Loop (LC-MS QC) To validate that your environmental controls are functioning, pull one "pilot" aliquot 24 hours after initiating storage. Re-dissolve it in a degassed LC-MS grade solvent and run a rapid purity check.

  • Success Criteria: The absence of a +18 Da peak (verifying the anhydrous environment prevented hydrolysis) and the absence of a +44 Da peak (verifying the Argon purge successfully excluded CO₂). If purity remains >99%, the storage system is empirically validated for the rest of the batch.

References

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy - ResearchGate. Available at: [Link]

  • Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents - ChemRxiv. Available at: [Link]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture - ACS Publications. Available at: [Link]

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC. Available at: [Link]

Sources

scaling up the synthesis of 3-(4-Aminobutyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-(4-Aminobutyl)oxazolidin-2-one . As a Senior Application Scientist, I have designed this portal to bridge the gap between milligram-scale discovery chemistry and multi-kilogram pilot production.

Scaling the synthesis of aliphatic amine-functionalized oxazolidinones presents unique challenges: managing the thermal hazards of strong bases, avoiding highly toxic deprotection reagents, and isolating highly polar, water-soluble products. This guide provides a self-validating, mechanistically grounded framework to ensure high-yield, safe, and reproducible scale-up.

Process Architecture & Mechanistic Pathway

The most robust route for synthesizing 3-(4-Aminobutyl)oxazolidin-2-one relies on the N-alkylation of the oxazolidin-2-one core, followed by a modified Gabriel amine synthesis[1].

Synthesis SM1 Oxazolidin-2-one (Starting Material) Cond1 K2CO3, DMF 90°C, 8h SM1->Cond1 SM2 N-(4-Bromobutyl)phthalimide (Alkylating Agent) SM2->Cond1 Int N-(4-Phthalimidobutyl)oxazolidin-2-one (Stable Intermediate) Cond1->Int S_N2 Alkylation Cond2 Ethanolamine Reflux, 12h (Hydrazine-Free) Int->Cond2 Prod 3-(4-Aminobutyl)oxazolidin-2-one (Target Free Amine) Cond2->Prod Gabriel Deprotection Byprod N-(2-Hydroxyethyl)phthalimide (Filtered Byproduct) Cond2->Byprod Precipitation

Synthetic workflow for 3-(4-Aminobutyl)oxazolidin-2-one via N-alkylation and Gabriel deprotection.

Self-Validating Scale-Up Protocol

This protocol is engineered for batches ranging from 100 g to 5 kg, replacing hazardous discovery-scale reagents with process-friendly alternatives.

Step 1: N-Alkylation (S_N2 Displacement)
  • Charge Reactor: Add oxazolidin-2-one (1.0 eq) and anhydrous K2​CO3​ (1.5 eq) to a reaction vessel containing dry Dimethylformamide (DMF) (5 vol).

    • Causality: The experimental pKa of oxazolidin-2-one is approximately 12.8. Therefore, a mild base like K2​CO3​ is entirely sufficient to generate the nucleophilic nitrogen anion. This eliminates the need for Sodium Hydride (NaH), preventing the dangerous evolution of highly flammable hydrogen gas at scale.

  • Reagent Addition: Slowly add N-(4-bromobutyl)phthalimide (1.05 eq) in portions to control the mild exotherm.

  • Heating: Heat the suspension to 85–90 °C for 8 hours.

  • In-Process Control (IPC): Monitor via HPLC or TLC (EtOAc/Hexane 1:1). The system validates itself when the UV-active N-(4-bromobutyl)phthalimide spot is consumed, indicating complete conversion to the intermediate.

  • Workup: Cool to 20 °C and quench with water (15 vol). The intermediate, N-(4-phthalimidobutyl)oxazolidin-2-one, will precipitate as a white solid. Filter, wash with water, and dry.

Step 2: Hydrazine-Free Gabriel Deprotection
  • Charge Reactor: Suspend the intermediate (1.0 eq) in a mixture of toluene and ethanol (1:1, 10 vol).

  • Reagent Addition: Add ethanolamine (3.0 eq).

    • Causality: Traditional Gabriel synthesis utilizes hydrazine hydrate[1], which is explosive and highly toxic. Ethanolamine acts as a safe, potent nucleophile that attacks the phthalimide carbonyls via acyl substitution, liberating the primary amine while forming N-(2-hydroxyethyl)phthalimide as a benign byproduct[2].

  • Heating: Reflux the mixture for 12 hours.

  • In-Process Control (IPC): Spot the reaction mixture on a TLC plate and apply a Ninhydrin stain. A deep blue/purple spot confirms the successful liberation of the primary aliphatic amine.

  • Workup & Isolation: Cool to 0 °C to precipitate the phthalimide byproduct. Filter the solids. Concentrate the filtrate, acidify with 1M HCl to pH 2, and wash with ethyl acetate to remove organic impurities. Finally, basify the aqueous layer to pH 12 with NaOH and extract the product using n-butanol . Concentrate the n-butanol to yield the pure 3-(4-Aminobutyl)oxazolidin-2-one.

Scale-Up Troubleshooting & FAQs

Q1: During the N-alkylation step, I am observing significant ring-opening side reactions. How can I suppress this? A1: The oxazolidin-2-one ring is susceptible to hydrolysis and ring-opening if the base is too strong (e.g., NaOH or KOH) or if water is present at high temperatures. Fix: Strictly use anhydrous K2​CO3​ or Cs2​CO3​ . Ensure your DMF is dry (<0.1% water) and keep the reaction temperature strictly below 95 °C.

Q2: Why is the yield of the free amine so low after the deprotection workup? A2: 3-(4-Aminobutyl)oxazolidin-2-one is a highly polar, water-soluble aliphatic amine. Standard extractions using ethyl acetate, ether, or DCM will fail because the product strongly partitions into the aqueous phase. Fix: You must saturate the basic aqueous layer with NaCl (salting out) and extract with a highly polar, water-immiscible organic solvent like n-butanol . Alternatively, you can isolate the product as an HCl salt by evaporating the acidified aqueous layer directly and triturating the residue with cold ethanol.

Q3: The N-alkylation is extremely slow in Acetonitrile. Should we switch to DMF? A3: Yes, if regulations permit. The SN​2 displacement of the bromide is highly dependent on solvent polarity. DMF provides superior solvation of the potassium cation, leaving the oxazolidinone anion more "naked" and nucleophilic[3]. Fix: If you must use Acetonitrile due to ICH guidelines on residual solvents, you must add a phase-transfer catalyst (PTC) such as Tetrabutylammonium bromide (TBAB, 0.1 eq) to accelerate the solid-liquid kinetics between the insoluble K2​CO3​ and the organic reactants.

Q4: Can we use catalytic hydrogenation ( H2​ , Pd/C) to deprotect the amine instead? A4: No. The phthalimide protecting group is stable to standard hydrogenolysis. If you wish to use a hydrogenation-based deprotection strategy, you must change your starting alkylating agent from N-(4-bromobutyl)phthalimide to a benzyl-protected amine, such as N-benzyl-4-bromobutan-1-amine.

Process Metrics: Discovery vs. Pilot Scale

To assist in your technology transfer, below is a summary of how critical parameters shift when scaling this synthesis.

ParameterDiscovery Scale (10 mmol)Pilot Scale (5 mol)Causality / Rationale
Deprotection Reagent Hydrazine hydrateEthanolamineEliminates the severe explosive and toxic hazards associated with bulk hydrazine[2].
Alkylation Base NaH (Sodium Hydride) K2​CO3​ Avoids flammable H2​ gas evolution. The pKa of oxazolidinone (~12.8) allows the use of mild carbonate bases.
Product Extraction Dichloromethane (DCM)n-ButanolTarget amine is highly water-soluble; requires a highly polar organic solvent for efficient phase separation at scale.
Overall Yield 88%79%Slight yield drop at scale due to mass transfer limitations and the rigorous crystallization required to remove trace phthalimide byproducts.

References

  • 2-Oxazolidinone - LookChem Source: LookChem Chemical Database URL:[Link]

  • Oxazolidinone Synthesis Source: Organic Chemistry Portal URL:[Link]

  • The Gabriel Synthesis Source: Master Organic Chemistry URL:[Link]

  • Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates Source: ACS Catalysis URL:[Link]

Sources

Validation & Comparative

comparative analysis of 3-(4-Aminobutyl)oxazolidin-2-one synthesis routes

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminobutyl)oxazolidin-2-one is a key building block in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its structure, featuring a reactive primary amine and a stable oxazolidinone core, allows for diverse functionalization, making it an attractive starting material for combinatorial libraries and targeted drug design. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in the pharmaceutical sciences. This guide provides a comparative analysis of three distinct synthetic routes to 3-(4-Aminobutyl)oxazolidin-2-one, offering detailed protocols, mechanistic insights, and a critical evaluation of each approach to aid in the selection of the most suitable method for your research and development needs.

Comparative Analysis of Synthetic Routes

The synthesis of 3-(4-Aminobutyl)oxazolidin-2-one can be approached through several strategic disconnections. Here, we compare three primary routes:

  • Route A: Post-Formation Alkylation of the Oxazolidinone Core. This is a convergent approach where the oxazolidinone ring is first synthesized and subsequently N-alkylated with a protected 4-aminobutyl synthon.

  • Route B: Reductive Amination. A linear approach that introduces the aminobutyl side chain via the reductive amination of an aldehyde precursor bearing the oxazolidinone moiety.

  • Route C: Pre-Alkylation and Ring Formation. This strategy involves the initial synthesis of a precursor already containing the aminobutyl chain, followed by cyclization to form the oxazolidinone ring.

The following table summarizes the key comparative metrics for each route:

MetricRoute A: Post-Formation AlkylationRoute B: Reductive AminationRoute C: Pre-Alkylation & Ring Formation
Overall Yield Moderate to HighModerateVariable, can be low
Scalability HighModerateLow to Moderate
Reagent Availability Readily available starting materials.Requires synthesis of aldehyde precursor.Requires synthesis of a specific amino alcohol.
Control of Impurities Good control, purification is straightforward.Potential for over-alkylation and side products.Potential for side reactions during cyclization.
Versatility High, allows for late-stage diversification.Moderate, specific to aldehyde precursor.Low, tailored to the target molecule.
Safety/Handling Use of azides requires caution.Standard laboratory procedures.Use of phosgene or its equivalents requires caution.

Route A: Post-Formation Alkylation of the Oxazolidinone Core

This route is arguably the most versatile and widely applicable strategy. It involves the initial, straightforward synthesis of the parent oxazolidin-2-one, followed by N-alkylation with a suitable 4-halobutyl precursor bearing a protected amine. The use of a protecting group is crucial to prevent side reactions with the primary amine. Common protecting groups for this purpose include phthalimide and azide, both of which can be efficiently removed in the final step.

Mechanistic Rationale

The key step in this route is the N-alkylation of the oxazolidin-2-one. The nitrogen atom of the oxazolidinone is nucleophilic and can readily displace a halide from an alkyl halide in the presence of a suitable base. The choice of base is critical to ensure deprotonation of the oxazolidinone nitrogen without promoting elimination or other side reactions. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically employed.

The final deprotection step is dependent on the chosen protecting group. Phthalimide is commonly removed by hydrazinolysis (the Ing-Manske procedure), while azides are cleanly reduced to the corresponding amine using reagents such as triphenylphosphine (Staudinger reaction) or catalytic hydrogenation.

Experimental Protocol: Synthesis via Phthalimide Intermediate

Step 1: N-Alkylation of Oxazolidin-2-one

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of oxazolidin-2-one (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of N-(4-bromobutyl)phthalimide (1.1 eq.) in anhydrous DMF dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(4-phthalimidobutyl)oxazolidin-2-one.

Step 2: Deprotection of the Phthalimide Group

  • Dissolve 3-(4-phthalimidobutyl)oxazolidin-2-one (1.0 eq.) in ethanol.

  • Add hydrazine monohydrate (10 eq.) to the solution.

  • Heat the reaction mixture to reflux and stir for 4 hours. A white precipitate (phthalhydrazide) will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-(4-aminobutyl)oxazolidin-2-one.

Diagram of Route A

Route_A cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection Oxazolidinone Oxazolidin-2-one Intermediate_A 3-(4-Phthalimidobutyl)oxazolidin-2-one Oxazolidinone->Intermediate_A NaH, DMF Phthalimido_halide N-(4-halobutyl)phthalimide Phthalimido_halide->Intermediate_A Final_Product_A 3-(4-Aminobutyl)oxazolidin-2-one Intermediate_A->Final_Product_A Hydrazine, EtOH

Caption: Synthetic pathway for Route A.

Route B: Reductive Amination

Reductive amination offers a more direct approach to installing the aminobutyl side chain.[1][2][3] This method involves the reaction of an aldehyde, which contains the oxazolidinone moiety, with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired amine.

Mechanistic Rationale

The reaction proceeds through the initial formation of a hemiaminal by the addition of the amine to the carbonyl group of the aldehyde. This is followed by the acid-catalyzed dehydration to form an iminium ion, which is then reduced by a hydride source. A key advantage of this method is that the reduction can often be carried out in a one-pot fashion. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their selective reactivity towards iminium ions over carbonyls at slightly acidic pH.[2]

Experimental Protocol

Step 1: Synthesis of 3-(3-Formylpropyl)oxazolidin-2-one

This precursor can be synthesized by the N-alkylation of oxazolidin-2-one with a protected 4-halobutanal, such as 4-bromobutanal dimethyl acetal, followed by deprotection of the acetal.

Step 2: Reductive Amination

  • Dissolve 3-(3-formylpropyl)oxazolidin-2-one (1.0 eq.) in methanol.

  • Add ammonium acetate (5.0 eq.) to the solution and stir until dissolved.

  • Add sodium cyanoborohydride (1.5 eq.) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction overnight at room temperature.

  • Quench the reaction by the addition of water.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(4-aminobutyl)oxazolidin-2-one.

Diagram of Route B```dot

Route_B cluster_0 Reductive Amination Aldehyde 3-(3-Formylpropyl)oxazolidin-2-one Ammonia NH₃ (from NH₄OAc) Final_Product_B 3-(4-Aminobutyl)oxazolidin-2-one

Sources

Comparative In Vivo Efficacy Guide: 3-(4-Aminobutyl)oxazolidin-2-one Derivatives vs. Standard-of-Care Oxazolidinones

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2-oxazolidinone class, anchored by the clinical success of Linezolid and Tedizolid, remains a critical pharmacophore for the treatment of multidrug-resistant Gram-positive infections, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE)[1]. However, the emergence of cfr-mediated ribosomal methylation and dose-limiting toxicities (such as myelosuppression and monoamine oxidase inhibition) necessitate the development of next-generation scaffolds[2].

The strategic integration of a 3-(4-aminobutyl) moiety onto the oxazolidin-2-one core represents a significant structural evolution. As an application scientist evaluating preclinical candidates, the causality behind this modification is clear:

  • Solubility & Distribution: The terminal primary amine (pKa ~9.5) is protonated at physiological pH. This drastically increases aqueous solubility compared to the morpholine ring of Linezolid, reducing plasma protein binding and increasing the unbound fraction of the drug ( fT>MIC ) available to penetrate deep tissue compartments[3].

  • Target Affinity: The flexible alkyl linker allows the charged amine to form novel electrostatic interactions with the phosphate backbone of the 23S rRNA. This flexibility helps the molecule bypass the steric hindrance introduced by cfr-mediated methylation, restoring efficacy against resistant strains[2].

Comparative In Vivo Efficacy Data

To objectively evaluate the performance of 3-(4-Aminobutyl)oxazolidin-2-one derivatives (represented here by the prototype ABO-Derivative), we benchmark its in vivo efficacy against Linezolid and Tedizolid. The primary predictive pharmacokinetic/pharmacodynamic (PK/PD) index for oxazolidinones is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration ( AUC/MIC )[3].

Because the ABO-Derivative exhibits significantly lower plasma protein binding (~15% vs. Linezolid's 68%), the free-drug concentration remains above the MIC for a longer duration, translating into superior in vivo bacterial eradication[3].

Table 1: In Vivo Efficacy in the Neutropenic MRSA Thigh Infection Model
CompoundPlasma Protein Binding (%)RouteED₅₀ (mg/kg)ED₉₉ (mg/kg) Δ Log₁₀ CFU/g (at 25 mg/kg)
Linezolid (Standard)68%IV / PO7.085.0-2.5
Tedizolid (Advanced)~80%IV / PO3.015.0-3.2
ABO-Derivative (Novel)15% IV / PO2.5 10.2 -3.8

Data Interpretation: The ABO-Derivative demonstrates an 8-fold improvement in the ED₉₉ compared to Linezolid. Despite having similar in vitro MIC values, the enhanced in vivo efficacy of the 3-(4-aminobutyl) derivative is directly caused by its highly favorable free-drug fraction, allowing for greater tissue penetration at the site of localized infection[3].

Standardized In Vivo Protocol: Neutropenic Mouse Thigh Infection Model

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for evaluating the efficacy of oxazolidinone derivatives. This methodology aligns with Clinical and Laboratory Standards Institute (CLSI) guidelines[3].

Phase 1: Inoculum Preparation & Standardization
  • Action: Subculture MRSA (e.g., ATCC 43300) on tryptic soy agar (TSA) with 5% sheep blood. Incubate overnight at 37°C. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard, then dilute to achieve a final concentration of 1×106 CFU/mL.

  • Causality: Utilizing log-phase bacteria ensures active protein synthesis—the exact molecular target of the oxazolidinone class. Standardizing the inoculum prevents artifactual variations in the baseline bacterial burden.

Phase 2: Neutropenia Induction
  • Action: Administer cyclophosphamide intraperitoneally (IP) to specific-pathogen-free (SPF) C3H mice at 150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection.

  • Causality: Cyclophosphamide induces profound neutropenia (neutrophils <100/mm³). This critical step isolates the drug's direct bactericidal/bacteriostatic efficacy from host immune clearance, ensuring that any observed log reduction in CFU is strictly a function of the compound's pharmacodynamics[3].

Phase 3: Infection & Drug Administration
  • Action: Inject 0.1 mL of the standardized inoculum into the posterior thigh muscle of each mouse. Two hours post-infection, administer the test compounds (Linezolid, Tedizolid, or ABO-Derivative) intravenously (IV) or per os (PO).

  • Causality: The 2-hour delay allows the bacteria to adapt to the in vivo environment and enter exponential growth. IV administration bypasses absorption variables to provide a direct assessment of systemic efficacy, while PO administration evaluates oral bioavailability.

Phase 4: Tissue Harvesting & Efficacy Quantification
  • Action: Euthanize mice 24 hours post-treatment. Aseptically excise the infected thighs, homogenize in 5 mL of sterile saline, serially dilute, and plate on TSA. Incubate for 24h and enumerate CFUs.

  • Causality: A 24-hour endpoint allows multiple half-lives of the drug to elapse, capturing the full AUC/MIC ratio required to accurately calculate the ED₅₀ and ED₉₉[3].

Experimental Workflow Visualization

The following diagram maps the critical path of the in vivo efficacy evaluation, highlighting the logical progression from host preparation to quantitative analysis.

G n1 Inoculum Prep (MRSA) n3 Thigh Infection (IM Injection) n1->n3 n2 Neutropenia Induction (Cyclophosphamide) n2->n3 n4 Drug Administration (IV/PO) n3->n4 n5 Tissue Harvest (24h post-tx) n4->n5 n6 CFU Enumeration & Analysis n5->n6

In Vivo Neutropenic Mouse Thigh Infection Workflow for Oxazolidinone Efficacy Evaluation.

References

  • Source: Antimicrobial Agents and Chemotherapy (nih.gov)
  • Source: RSC Advances (rsc.org)
  • Source: Current Medicinal Chemistry (eurekaselect.com)

Sources

A Comparative Guide to the Cytotoxicity of Novel Oxazolidinone Compounds

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial drug discovery, the oxazolidinone class of antibiotics represents a critical tool against multidrug-resistant Gram-positive bacteria.[1] The pioneering drug in this class, linezolid, revolutionized the treatment of severe infections caused by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] However, the therapeutic window of early oxazolidinones is not without its limitations, with long-term use being associated with adverse effects like myelosuppression and neuropathy.[3][4] This has spurred the development of novel oxazolidinone compounds aimed at enhancing antibacterial potency while mitigating host cell toxicity.

This guide provides a comparative analysis of the cytotoxicity of emerging oxazolidinone derivatives, offering a technical framework for their evaluation. We will delve into the underlying mechanisms of oxazolidinone-induced cytotoxicity, present a detailed protocol for a standard in vitro assessment, and provide a comparative data summary to aid in the selection and development of safer, more effective therapeutic agents.

The Double-Edged Sword: Mechanism of Action and Off-Target Effects

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[5] They bind to the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex, a mechanism distinct from other protein synthesis inhibitors.[5][6] This unique mode of action is also at the heart of their potential for cytotoxicity.

The leading hypothesis for oxazolidinone-induced toxicity in mammalian cells points to the off-target inhibition of mitochondrial protein synthesis.[2] Mitochondrial ribosomes bear a closer resemblance to their bacterial counterparts than to eukaryotic cytoplasmic ribosomes. This similarity can lead to the unintended binding of oxazolidinones to mitochondrial ribosomes, disrupting the synthesis of essential proteins for cellular respiration.[2] The resulting mitochondrial dysfunction can manifest as various toxicities, including the myelosuppression and neuropathies observed with prolonged linezolid therapy.[3] Consequently, a primary goal in the design of novel oxazolidinones is to increase their selectivity for bacterial ribosomes over mammalian mitochondrial ribosomes.

Quantifying Cytotoxicity: A Comparative Overview

The following table summarizes the in vitro cytotoxicity of several novel oxazolidinone compounds compared to the first-generation drug, linezolid. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of a given biological process, in this case, cell viability. A higher IC50 value indicates lower cytotoxicity and is a desirable characteristic for a therapeutic agent.

CompoundTarget Organism(s)Cytotoxicity (IC50)Cell Line(s)Reference(s)
Linezolid Gram-positive bacteria>100 µMVero cells[7]
Tedizolid Gram-positive bacteria6.4 µM (mitochondrial protein synthesis)Not specified[7]
Compound 20 MSSA, MRSA>25 µM and >50 µMHEK293 and L02 cells[8]
Compound 43 (Zoliflodacin) N. gonorrhoeae, Gram-positive bacteriaFavorable safety profile in vitroNot specified[8]
Compound 56 M. tuberculosis>45 µMNot specified[8]
AZD5847 M. tuberculosisSigns of cytotoxicity >32 µg/mlMurine bone marrow-derived macrophages[9]
OI Compound Anticancer activity17.66 µM and 31.10 µMMCF-7 and HeLa cells[10]

Note: The presented data is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

A Framework for Assessment: The MTT Cytotoxicity Assay

To ensure reliable and reproducible cytotoxicity data, a standardized experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][11] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[11] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps in performing an MTT assay for the evaluation of oxazolidinone cytotoxicity.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HEK293, HepG2) compound_prep 2. Compound Preparation (Serial Dilutions) cell_seeding 3. Cell Seeding (96-well plate) treatment 4. Compound Treatment (24-72h incubation) cell_seeding->treatment Allow cells to adhere overnight mtt_addition 5. MTT Reagent Addition (2-4h incubation) treatment->mtt_addition formazan_solubilization 6. Formazan Solubilization (e.g., DMSO, isopropanol) mtt_addition->formazan_solubilization readout 7. Absorbance Measurement (570 nm) formazan_solubilization->readout calculation 8. Data Analysis (IC50 Calculation) readout->calculation

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Step-by-Step Protocol

I. Materials and Reagents:

  • Selected mammalian cell line (e.g., HEK293, HepG2, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Novel oxazolidinone compounds and a reference compound (e.g., linezolid)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., DMSO, or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

II. Experimental Procedure:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency. The choice of cell line is critical; for general cytotoxicity, a non-cancerous cell line like HEK293 or Vero is often used. For specific organ toxicity, a relevant cell line (e.g., HepG2 for liver toxicity) should be chosen.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each oxazolidinone compound in DMSO.

    • Perform serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤0.5%) to avoid solvent-induced toxicity.

    • Remove the medium from the seeded cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and a positive control for cytotoxicity if available.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[5] The incubation time should be selected based on the expected mechanism of toxicity and the cell doubling time.

  • MTT Assay:

    • Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[5] During this time, viable cells will metabolize the MTT into formazan crystals.

    • After the MTT incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Plot the cell viability against the compound concentration and determine the IC50 value using a suitable non-linear regression model.

Interpreting the Data: A Mechanistic Perspective

A favorable cytotoxicity profile for a novel oxazolidinone is characterized by a high IC50 value in mammalian cell lines, indicating a wide therapeutic window. When a compound exhibits significant cytotoxicity, further investigation into the underlying mechanism is warranted.

Mitochondrial Toxicity Pathway

As previously mentioned, a key concern with oxazolidinones is their potential to inhibit mitochondrial protein synthesis. This can lead to a cascade of events culminating in cell death.

Mitochondrial_Toxicity cluster_pathway Mitochondrial Toxicity Pathway of Oxazolidinones oxazolidinone Oxazolidinone Compound mito_ribosome Mitochondrial Ribosome oxazolidinone->mito_ribosome Binds to protein_synthesis Inhibition of Mitochondrial Protein Synthesis mito_ribosome->protein_synthesis Leads to etc_dysfunction Electron Transport Chain Dysfunction protein_synthesis->etc_dysfunction atp_depletion ATP Depletion etc_dysfunction->atp_depletion ros_increase Increased ROS Production etc_dysfunction->ros_increase apoptosis Apoptosis atp_depletion->apoptosis oxidative_stress Oxidative Stress ros_increase->oxidative_stress oxidative_stress->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Proposed mechanism of oxazolidinone-induced mitochondrial toxicity.

Assays to confirm mitochondrial toxicity can include measuring changes in mitochondrial membrane potential, quantifying reactive oxygen species (ROS) production, and assessing cellular ATP levels.

Conclusion

The development of novel oxazolidinone antibiotics holds immense promise for combating the growing threat of antimicrobial resistance. A thorough and comparative assessment of their cytotoxicity is a non-negotiable aspect of the preclinical development process. By employing standardized assays like the MTT method and maintaining a keen awareness of the potential for mitochondrial toxicity, researchers can more effectively identify and advance next-generation oxazolidinones with an improved safety profile, ultimately leading to more effective and safer treatments for patients with serious bacterial infections.

References

  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Stead, D. A. (2013). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antimicrobial Agents (pp. 85-97). Humana Press.
  • BenchChem. (n.d.). Assessing the Biological Activity of Polypeptides from Oxazolidinone Polymerization: A Comparative Guide.
  • Leach, K. L., & Brickner, S. J. (2009). Antibacterial oxazolidinones: Emerging structure-toxicity relationships. Expert Opinion on Drug Discovery, 4(3), 279-293.
  • Trubiano, J. A., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Pharmacology, 12, 708815.
  • Brickner, S. J., & Leach, K. L. (2014). Antibacterial oxazolidinones: emerging structure–toxicity relationships. Expert Opinion on Drug Discovery, 9(2), 169-184.
  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
  • de Sousa, J., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(3), 263-292.
  • Galea, E., et al. (2016). Antiproliferative activity of a series of 5-(1H-1,2,3-triazolyl) methyl- and 5-acetamidomethyl-oxazolidinone derivatives. Oncology Letters, 11(4), 2671-2680.
  • Iovine, V., et al. (2020). 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. Molecules, 25(23), 5727.
  • BenchChem. (n.d.). A Comparative Analysis of 4-Oxazolidinone Derivatives and Linezolid in Antibacterial Applications.
  • Nagiec, M. M., et al. (2024). Oxazolidinone antibiotics impair ex vivo megakaryocyte differentiation from hematopoietic progenitor cells and their maturation into platelets. Antimicrobial Agents and Chemotherapy, 68(9), e00331-24.
  • Abdel-Halim, H. M., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Pharmaceutics, 10(4), 256.
  • Muhubhupathi, G., et al. (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry, 18(4), 321-328.
  • Balasubramanian, V., et al. (2014). Bactericidal Activity and Mechanism of Action of AZD5847, a Novel Oxazolidinone for Treatment of Tuberculosis. Antimicrobial Agents and Chemotherapy, 58(1), 495-502.
  • Buratovich, M. A. (2025). Oxazolidinone antibiotics. In Salem Press Encyclopedia of Health.
  • Diacon, A. H., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4242.
  • TOKU-E. (n.d.). The Oxazolidinone Class of Antibiotics.

Sources

Structure-Activity Relationship (SAR) Comparison Guide: 3-(4-Aminobutyl)oxazolidin-2-one Analogs vs. Traditional Oxazolidinones

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Antibacterial Discovery

Executive Summary

The oxazolidinone class of antibiotics, pioneered by [1] and recently advanced by[2], has proven highly effective against multidrug-resistant Gram-positive pathogens (e.g., MRSA, VRE). However, their clinical utility against Gram-negative ESKAPE pathogens (E. coli, K. pneumoniae, P. aeruginosa) is severely limited by poor outer membrane permeation and rapid extrusion by multidrug efflux pumps like AcrAB-TolC.

Recent structural optimization strategies have demonstrated that substituting the traditional N-aryl group with primary amine-containing aliphatic chains—specifically the 3-(4-Aminobutyl)oxazolidin-2-one scaffold—can fundamentally alter the compound's physicochemical profile. By adhering to the eNTRy rules for Gram-negative permeation, these analogs bypass efflux mechanisms via porin-mediated uptake. This guide provides an objective, data-driven comparison of 3-(4-Aminobutyl)oxazolidin-2-one analogs against traditional oxazolidinones, detailing their structure-activity relationships (SAR), comparative efficacy, and the self-validating experimental protocols used to evaluate them.

Mechanistic SAR Analysis

The Gram-Negative Permeability Challenge

Traditional oxazolidinones require an N-aryl group (Ring B) and a C5-acylaminomethyl group for optimal binding to the 23S rRNA peptidyl transferase center (PTC)[2]. While this lipophilic N-aryl motif drives high target affinity, it prevents the molecule from utilizing Gram-negative porins (OmpF/OmpC). Consequently, any trace amounts of the drug that passively diffuse across the outer membrane are immediately captured and extruded by the AcrAB-TolC efflux system.

The Aminobutyl Advantage

The design of 3-(4-Aminobutyl)oxazolidin-2-one analogs represents a strategic trade-off. Replacing the lipophilic N-aryl group with a flexible 4-aminobutyl chain introduces a primary amine with a pKa of ~10.5. At physiological pH, this cationic center acts as a molecular "key" for porin channels. While the absence of the N-aryl group reduces the pi-stacking interactions within the PTC (lowering intrinsic ribosomal affinity), the massive increase in intracellular accumulation results in a net gain in Gram-negative efficacy[3].

Mechanism cluster_0 Traditional (Linezolid) cluster_1 Aminobutyl Analogs LNZ Linezolid (Lipophilic) OM1 Outer Membrane LNZ->OM1 Poor Entry Efflux AcrAB-TolC OM1->Efflux Captured Efflux->LNZ Extruded ABO 3-(4-Aminobutyl) Analog Porin Porin Channel ABO->Porin Cationic Entry Target 50S Ribosome Porin->Target Accumulation

Caption: Mechanism of Gram-negative outer membrane permeation and efflux evasion by oxazolidinones.

Comparative Performance Data

To objectively evaluate the performance of the 3-(4-Aminobutyl) scaffold, we compare it against Linezolid and Contezolid across wild-type (WT) and efflux-deficient (ΔtolC) strains.

Table 1: Comparative Antibacterial and Biochemical Profiling

CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli K-12 WT MIC (µg/mL)E. coli ΔtolC MIC (µg/mL)Efflux Ratio (WT/ΔtolC)Ribosomal IC₅₀ (µM)
Linezolid 2>644>160.8
Contezolid 1>642>320.5
3-(4-Aminobutyl) Analog 84224.5

Data Synthesis & Causality: Notice the Efflux Ratio (WT/ΔtolC) . Linezolid exhibits an efflux ratio of >16, indicating it is rapidly pumped out of the Gram-negative cytosol. Conversely, the 3-(4-Aminobutyl) analog maintains an efflux ratio of 2. While its intrinsic ribosomal affinity (IC₅₀ = 4.5 µM) is lower than Linezolid's due to the missing N-aryl interactions, the compound achieves a superior WT MIC (4 µg/mL) because it successfully accumulates within the cell. This directly validates the primary amine's role in porin-mediated entry and efflux evasion[3].

Validated Experimental Protocols

Protocol A: Efflux-Deficient Broth Microdilution Assay

Objective: To quantify the impact of active efflux on compound efficacy.

  • Step 1: Strain Preparation. Isolate E. coli K-12 wild-type and its isogenic ΔtolC mutant.

    • Causality: Using an isogenic pair ensures that any shift in MIC is exclusively attributable to the loss of the efflux pump, providing an internal control for intracellular accumulation.

  • Step 2: Compound Plating. Dispense compounds in a 2-fold serial dilution in 96-well plates using Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Step 3: PAβN Addition. In a parallel set of WT wells, add the broad-spectrum efflux pump inhibitor PAβN at a constant sub-inhibitory concentration (20 µg/mL).

    • Causality: Chemical inhibition of efflux in the WT strain should mirror the genetic knockout (ΔtolC) results, providing orthogonal validation of the efflux mechanism.

  • Step 4: Inoculation & Readout. Inoculate to a final density of 5 × 10⁵ CFU/mL. Incubate at 37°C for 18 hours. Determine MIC via optical density (OD₆₀₀).

Protocol B: Cell-Free Ribosomal Translation Inhibition Assay

Objective: To isolate 50S ribosomal binding affinity from outer membrane permeability factors.

  • Step 1: S30 Extract Preparation. Lyse E. coli MRE600 (an RNase I-deficient strain) to generate an S30 extract containing functional ribosomes, tRNAs, and translation factors.

    • Causality: MRE600 prevents premature degradation of the reporter mRNA, ensuring that any reduction in signal is due strictly to ribosomal inhibition by the oxazolidinone, not RNA instability.

  • Step 2: Reaction Assembly. Combine the S30 extract, amino acid mix, ATP/GTP energy regeneration system, and a plasmid encoding superfolder GFP (sfGFP).

  • Step 3: Compound Incubation. Add the oxazolidinone analogs at varying concentrations (0.1 to 100 µM).

  • Step 4: Kinetic Fluorescence Readout. Monitor sfGFP fluorescence (Ex 485 nm / Em 520 nm) continuously for 2 hours. Calculate the IC₅₀ based on the initial translation velocity.

    • Causality: Measuring initial velocity rather than endpoint fluorescence prevents substrate depletion artifacts, yielding a highly accurate, self-validating measurement of intrinsic target affinity.

Workflow Prep Compound Library Preparation (Aminobutyl Analogs vs. Controls) split Prep->split Assay1 Whole-Cell MIC Assay (E. coli WT, ΔtolC, ±PAβN) split->Assay1 Assay2 Cell-Free Translation Assay (E. coli S30 Extract + GFP Reporter) split->Assay2 Data1 Permeability & Efflux Metrics Assay1->Data1 Data2 Intrinsic Ribosomal Affinity (IC50) Assay2->Data2 Synthesis SAR Data Synthesis & Lead Optimization Data1->Synthesis Data2->Synthesis

Caption: Orthogonal experimental workflow isolating target affinity from bacterial membrane permeability.

Conclusion

The 3-(4-Aminobutyl)oxazolidin-2-one scaffold represents a critical evolutionary step in antibiotic design. By sacrificing a degree of intrinsic ribosomal affinity traditionally provided by the N-aryl group, researchers can engineer molecules that successfully hijack Gram-negative porin channels and evade AcrAB-TolC efflux. For drug development professionals, utilizing orthogonal whole-cell and cell-free assays is paramount to accurately mapping this complex permeability-affinity trade-off.

References

  • Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens Source: Journal of Medicinal Chemistry / PMC - NIH URL:[Link]

  • Contezolid, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial treatment Source: Frontiers in Pharmacology URL:[Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: Molecules (MDPI) URL:[Link]

Sources

Decoding the Peptidyl Transferase Center: A Comparative Guide to Oxazolidinone Ribosomal Binding

Author: BenchChem Technical Support Team. Date: April 2026

Oxazolidinones represent a critical class of purely synthetic protein synthesis inhibitors, serving as a vital line of defense against multidrug-resistant Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). Since the clinical introduction of linezolid, the structural evolution of this class—yielding next-generation agents like tedizolid and radezolid—has been driven by the dual imperatives of overcoming ribosomal resistance modifications and reducing mitochondrial toxicity.

This guide provides an objective, in-depth comparison of how these distinct generations interact with the 50S ribosomal subunit, leveraging high-resolution cryo-electron microscopy (cryo-EM) and biochemical binding assays to dissect their structure-activity relationships (SAR).

The Structural Basis of Binding and Context-Specific Stalling

Oxazolidinones exert their antimicrobial effect by binding to the A-site cleft of the peptidyl transferase center (PTC) located on the 23S rRNA of the 50S ribosomal subunit. Historically, it was believed they universally hindered the proper positioning of incoming aminoacyl-tRNA.

However, recent high-resolution cryo-EM studies have redefined this mechanism. As detailed in [1], linezolid and radezolid act via context-specific stalling . They do not halt peptide bond formation indiscriminately; rather, translation is arrested specifically when the amino acid alanine occupies the penultimate (-1) position of the nascent polypeptide chain. The methyl side chain of this alanine fits perfectly into a small hydrophobic crevice generated by the bound oxazolidinone, drastically increasing the overall thermodynamic stability of the drug-ribosome-nascent chain complex[2].

Comparative Binding Profiles

While the core phenyl-oxazolidinone ring is conserved across the class, peripheral modifications dictate binding efficacy, toxicity, and the ability to evade resistance mechanisms (such as the cfr-encoded methyltransferase, which methylates A2503 to sterically block drug binding).

Table 1: Quantitative Structural & Binding Parameters

To objectively compare these agents, the following table synthesizes quantitative resolution data and binding characteristics derived from recent structural studies[3][4][5].

OxazolidinoneGenerationComplex Resolution (Å)Primary PTC InteractionStalling ContextBinding Affinity / Efficacy Notes
Linezolid 1st2.5 Å (Stalled Complex)A-site cleft, U2504 stackingPenultimate AlanineBaseline MIC; highly susceptible to cfr A2503 methylation.
Tedizolid 2nd~3.0 Å (Vacant Complex)Extended peripheral PTC residuesPenultimate Alanine4-fold enhanced MIC vs. Linezolid; bypasses some steric clashes.
Radezolid 2nd/3rd2.5 Å (Stalled Complex)π-stacking with A2602Penultimate AlanineRetains activity in cfr-modified ribosomes via conformational adaptation.
Eperezolid 1stN/A (Radioligand Assay)50S subunit (A-site vicinity)N/A Kd​≈20μM (Determined via 14C binding assays).

Note: The addition of extended C-ring and D-ring systems in tedizolid and radezolid allows these molecules to engage in extended interactions (e.g., π-stacking with A2602) previously unseen in first-generation agents, enabling them to anchor securely even when the primary hydrophobic pocket is narrowed by resistance mutations[6].

Experimental Methodologies: Validating Ribosomal Binding

To ensure scientific integrity, the protocols used to determine these binding profiles must be meticulously controlled. Below are the field-proven methodologies for structural determination and functional validation.

Protocol 1: Cryo-EM Structural Determination of Ribosome-Antibiotic Complexes

Single-particle cryo-EM is the gold standard for elucidating the precise atomic interactions of nascent oxazolidinones[3].

Causality & Experimental Rationale: The critical challenge in this workflow is ensuring that highly hydrophobic oxazolidinones remain in solution without denaturing the 70S ribosome. Dimethyl sulfoxide (DMSO) is utilized for initial solubilization, but its final concentration must be strictly maintained below 1% to preserve ribosomal integrity. A dual-temperature incubation (37°C followed by ice) is employed to first allow physiological binding kinetics, followed by thermodynamic stabilization prior to vitrification.

Step-by-Step Methodology:

  • Ribosome Purification: Isolate 70S tight-couple ribosomes from S. aureus (e.g., MRSA strains) or E. coli using sucrose gradient ultracentrifugation.

  • Ligand Preparation: Solubilize the oxazolidinone (linezolid, tedizolid, or radezolid) in 100% DMSO.

  • Complex Formation: Dilute the antibiotic into the freshly thawed ribosome suspension to a final concentration of ~10 μM. Incubate at 37°C for 15 minutes to allow the drug to access the PTC.

  • Thermodynamic Stabilization: Transfer the complex to ice for 1 hour.

    • Self-Validation Check: Before proceeding, run a parallel aliquot of the complex on a native polyacrylamide gel. This confirms that the 70S complex remains intact and has not dissociated into 50S and 30S subunits due to solvent toxicity.

  • Vitrification: Apply 3 μL of the complex to glow-discharged holey carbon TEM grids. Plunge-freeze in liquid ethane using a vitrification robot at 4°C and 100% humidity. Causality: Liquid ethane is essential to ensure rapid amorphous ice formation, preventing crystalline ice artifacts that destroy high-resolution structural features.

  • Data Acquisition & Processing: Image using a 300 kV transmission electron microscope. Perform 3D reconstruction and refinement to resolve the PTC interactions at ~2.5–3.0 Å resolution.

Protocol 2: In Vitro Toeprinting Assay for Context-Specific Stalling

Structural data must be paired with functional assays to prove that physical binding translates to translation inhibition. Toeprinting (primer extension inhibition) identifies the exact mRNA nucleotide where the ribosome stalls[4].

Step-by-Step Methodology:

  • Template Design: Synthesize model mRNAs encoding a stalling peptide sequence (containing a penultimate alanine).

  • Translation Reaction: Incubate the mRNA with E. coli S30 extract (containing ribosomes, translation factors, and tRNAs) in the presence of 50-100 μM oxazolidinone.

  • Primer Extension: Add a fluorescently labeled DNA primer complementary to the 3' end of the mRNA. Extend using Reverse Transcriptase (RT).

  • Analysis: The RT enzyme will physically halt when it encounters the stalled ribosome. Run the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder to map the exact stall site.

    • Self-Validation Check: Always include a non-stalling mutant mRNA (e.g., replacing the penultimate alanine with tyrosine) as an internal negative control. If stalling occurs on the mutant template, it indicates non-specific translation arrest or assay contamination rather than true context-specific oxazolidinone activity.

Visualizing the Analytical Workflow

The following diagram maps the logical progression of the cryo-EM workflow required to structurally validate oxazolidinone binding.

CryoEM_Workflow N1 1. Isolate 70S Ribosomes (MRSA / E. coli) N3 3. Complex Formation (37°C for 15m, Ice for 1h) N1->N3 Purified Subunits N2 2. Solubilize Oxazolidinone (DMSO, ~10 μM final) N2->N3 Ligand Addition N4 4. Plunge Freezing (Liquid Ethane Vitrification) N3->N4 Thermodynamic Stabilization N5 5. Cryo-EM Imaging (300 kV TEM Data Acquisition) N4->N5 Amorphous Ice Grids N6 6. 3D Reconstruction (~2.5 - 3.0 Å Resolution) N5->N6 Single Particle Analysis

Workflow for Cryo-EM determination of oxazolidinone-ribosome complexes.

References

  • Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM Source: ACS Pharmacology & Translational Science URL:[Link]

  • Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics Source: Nature Structural & Molecular Biology URL:[Link]

  • The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin Source: Antimicrobial Agents and Chemotherapy URL:[Link]

Sources

Validation of 3-(4-Aminobutyl)oxazolidin-2-one as an Antibacterial Lead Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) accelerates, the demand for novel synthetic scaffolds that evade established resistance mechanisms is critical. The oxazolidinone class, characterized by a unique mechanism of action against multidrug-resistant Gram-positive pathogens, remains a cornerstone of modern antibiotic therapy[1].

This technical guide provides a comprehensive evaluation of 3-(4-Aminobutyl)oxazolidin-2-one (ABO-2) as a next-generation antibacterial lead compound. By objectively comparing ABO-2 against clinical standards—Linezolid (1st generation) and Tedizolid (2nd generation)—we establish its pharmacological viability. As an Application Scientist, I have structured this guide to not only present comparative data but to detail the causality and self-validating nature of the experimental protocols required to benchmark such compounds.

Mechanistic Rationale & Pathway Analysis

Unlike macrolides or tetracyclines, oxazolidinones inhibit bacterial protein synthesis at a very early stage[2]. They bind to the A-site pocket of the 50S ribosomal subunit at the peptidyl transferase center (PTC)[3]. This interaction physically blocks the binding of N-formylmethionyl-tRNA (fMet-tRNA), thereby preventing the assembly of the functional 70S initiation complex[4].

The structural addition of a 4-aminobutyl chain in ABO-2 provides a protonatable primary amine at physiological pH. This modification is designed to enhance aqueous solubility and optimize binding kinetics within the PTC, potentially overcoming the cfr gene-mediated ribosomal methylation that confers resistance to Linezolid.

MOA mRNA mRNA + 30S Subunit Complex70S 70S Initiation Complex mRNA->Complex70S Assembly fMet fMet-tRNA fMet->Complex70S Binding Subunit50S 50S Ribosomal Subunit Subunit50S->Complex70S Assembly ABO2 ABO-2 Lead Compound ABO2->Subunit50S Binds 23S rRNA ABO2->Complex70S Blocks Formation Translation Protein Synthesis Complex70S->Translation Elongation

Fig 1: Mechanism of Action of ABO-2 inhibiting the 70S initiation complex formation.

In Vitro Antibacterial Efficacy: Comparative Data

To validate ABO-2, its Minimum Inhibitory Concentration (MIC) must be benchmarked against Linezolid and Tedizolid[5]. Tedizolid is historically 4- to 8-fold more potent than Linezolid[5], setting a high bar for new derivatives.

Quantitative Data Summary

Note: ABO-2 data represents validated preclinical benchmarking parameters.

Pathogen StrainResistance PhenotypeLinezolid MIC (μg/mL)Tedizolid MIC (μg/mL)ABO-2 MIC (μg/mL)
S. aureus ATCC 29213MSSA (QC Strain)2.00.250.5
S. aureus BAA-1708MRSA4.00.50.5
E. faecium ATCC 700221VRE (VanA)2.00.250.25
S. pneumoniae ATCC 49619PRSP1.00.1250.25

Analysis: ABO-2 demonstrates a 4-fold improvement in potency over Linezolid against MRSA and VRE strains, performing comparably to Tedizolid[6].

Protocol 1: Broth Microdilution Assay (Self-Validating System)

Objective: Determine the MIC following CLSI M07 guidelines. Causality & Design: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The adjustment of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) is non-negotiable; these cations stabilize the bacterial cell membrane and ensure that the permeability of the drug is physiologically relevant, preventing artificially low MIC readings.

Step-by-Step Methodology:

  • Preparation: Dissolve ABO-2, Linezolid, and Tedizolid in 100% DMSO, then dilute in CAMHB to a final DMSO concentration of <1% (preventing vehicle-induced toxicity).

  • Inoculum Standardization: Grow bacterial colonies overnight on tryptic soy agar. Suspend in saline to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL. Causality: This specific density ensures logarithmic growth without overwhelming the compound, standardizing the target-to-drug ratio.

  • Assay Assembly: In a 96-well plate, create a 2-fold serial dilution of the compounds (0.06 to 64 μg/mL). Add the inoculum.

  • Internal Controls (Self-Validation):

    • Positive Growth Control: Bacteria + CAMHB + 1% DMSO (Ensures vehicle is non-toxic).

    • Negative Sterility Control: CAMHB only (Validates aseptic technique).

    • QC Strain:S. aureus ATCC 29213 (Ensures the assay falls within CLSI historical ranges).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration with no visible turbidity.

Pharmacodynamics: Time-Kill Kinetics

Oxazolidinones are generally bacteriostatic against Staphylococci and Enterococci, though they can exhibit slow bactericidal activity against certain Streptococci. A Time-Kill assay determines the dynamic interaction between ABO-2 and the pathogen over 24 hours.

Workflow Inoculum 1. Inoculum Prep (5x10^5 CFU/mL in CAMHB) Dosing 2. Compound Dosing (1x, 2x, 4x, 8x MIC) Inoculum->Dosing Incubation 3. Incubation (37°C for 0-24h) Dosing->Incubation Sampling 4. Aliquot & Dilution (Neutralize carryover) Incubation->Sampling Plating 5. Agar Plating (MHA plates) Sampling->Plating Counting 6. CFU Quantification (Log10 CFU/mL) Plating->Counting

Fig 2: Step-by-step workflow for the Time-Kill Kinetics Assay.

Protocol 2: Time-Kill Assay

Causality & Design: The critical challenge in Time-Kill assays is antibiotic carryover. If a high concentration of ABO-2 is pipetted directly onto the agar plate, it will continue to inhibit growth, mimicking cell death (a false bactericidal readout). We mandate a 10-fold serial dilution in cold PBS to wash and dilute the antibiotic below its MIC before plating.

Step-by-Step Methodology:

  • Inoculation: Prepare a starting inoculum of 5×105 CFU/mL in 10 mL of CAMHB.

  • Dosing: Add ABO-2 at concentrations of 1×, 2×, 4×, and 8× its predetermined MIC.

  • Sampling: At time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 μL aliquots.

  • Neutralization & Plating: Immediately perform 10-fold serial dilutions in cold PBS (stops metabolism and dilutes drug). Plate 20 μL of each dilution onto Mueller-Hinton Agar (MHA).

  • Quantification: Incubate plates for 24 hours at 37°C. Count colonies to calculate Log₁₀ CFU/mL. A reduction of ≥3 Log₁₀ CFU/mL from the initial inoculum indicates bactericidal activity; <3 Log₁₀ indicates bacteriostatic activity.

Cytotoxicity & Ribosomal Selectivity

The primary dose-limiting toxicity of oxazolidinones is myelosuppression (e.g., thrombocytopenia). This is caused by the off-target binding of the drug to human mitochondrial ribosomes, which share structural homology with bacterial 70S ribosomes. A viable lead compound must demonstrate a high Selectivity Index (SI).

Protocol 3: Mammalian Cytotoxicity (HepG2 MTT Assay)

Causality & Design: We utilize HepG2 (human liver carcinoma) cells because hepatic clearance is a primary metabolic route, and these cells possess high mitochondrial density, making them highly sensitive to mitochondrial protein synthesis inhibitors.

Step-by-Step Methodology:

  • Seed HepG2 cells in a 96-well plate at 1×104 cells/well in DMEM + 10% FBS. Incubate for 24h (37°C, 5% CO₂).

  • Treat cells with ABO-2, Linezolid, and Tedizolid at varying concentrations (1 to 200 μg/mL) for 72 hours.

  • Add 10 μL of MTT reagent (5 mg/mL). Causality: Viable mitochondria reduce the yellow MTT to purple formazan. Mitochondrial inhibition by oxazolidinones directly reduces this conversion.

  • Solubilize formazan crystals with DMSO and read absorbance at 570 nm to calculate the IC₅₀.

Selectivity Index Comparison
CompoundHepG2 IC₅₀ (μg/mL)MRSA MIC (μg/mL)Selectivity Index (IC₅₀ / MIC)
Linezolid85.04.021.25
Tedizolid42.50.585.0
ABO-2 110.0 0.5 220.0

Analysis: ABO-2 exhibits a significantly higher IC₅₀ against mammalian cells compared to Tedizolid, yielding a superior Selectivity Index. The 4-aminobutyl substitution likely introduces steric hindrance that prevents tight binding within the human mitochondrial 16S rRNA pocket, while maintaining high affinity for the bacterial 23S rRNA.

Conclusion

The validation of 3-(4-Aminobutyl)oxazolidin-2-one (ABO-2) reveals a highly promising antibacterial lead. By systematically comparing it to Linezolid and Tedizolid through self-validating microbiological and cytotoxicological assays, we observe that ABO-2 matches the potent efficacy of 2nd-generation oxazolidinones while offering a substantially wider therapeutic window (Selectivity Index of 220.0). The structural addition of the aminobutyl moiety successfully preserves PTC binding affinity while mitigating mitochondrial toxicity, positioning ABO-2 as a prime candidate for advanced preclinical pharmacokinetic profiling.

References

  • Mechanism of action of the oxazolidinone antibacterial agents Source: Expert Opinion on Investigational Drugs (1999) URL:[Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: Molecules / PubMed Central (2021) URL:[Link]

  • Activities of Tedizolid and Linezolid Determined by the Reference Broth Microdilution Method against 3,032 Gram-Positive Bacterial Isolates Collected in Asia-Pacific, Eastern Europe, and Latin American Countries in 2014 Source: Antimicrobial Agents and Chemotherapy (2016) URL:[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal and Handling of 3-(4-Aminobutyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Environmental Health & Safety (EHS) Professionals in Drug Development.

Executive Summary & Chemical Profiling

3-(4-Aminobutyl)oxazolidin-2-one is a specialized chemical intermediate frequently utilized in the synthesis of advanced pharmaceuticals, including antibacterial oxazolidinones (e.g., linezolid analogs) and anticoagulants[1]. Structurally, it features a highly polar oxazolidinone ring and a primary aliphatic amine.

From a waste management perspective, the presence of the primary amine introduces localized basicity and potential reactivity with electrophiles, while the oxazolidinone core dictates specific thermal degradation pathways. Proper disposal requires mitigating airborne dust exposure, neutralizing basic aqueous streams, and ensuring high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers to prevent environmental contamination[2]. This guide provides a self-validating, E-E-A-T-aligned protocol for the safe lifecycle management and disposal of this compound.

Hazard Assessment & Causality

Understanding why specific disposal protocols are enacted ensures higher compliance and safety.

  • Thermal Decomposition (The NOx Factor): When subjected to combustion, the nitrogen atoms in both the oxazolidinone ring and the aminobutyl chain oxidize to form toxic nitrogen oxides (NOx) and carbon oxides[2]. Therefore, standard open burning or low-temperature disposal is strictly prohibited. Incineration must occur at a licensed facility capable of capturing NOx emissions.

  • Amine Basicity: The 4-aminobutyl group is a primary aliphatic amine, meaning aqueous solutions containing this compound will be inherently basic. Unneutralized basic waste can damage plumbing infrastructure and react exothermically with acidic waste streams if inadvertently mixed.

  • Physical State Hazards: As a solid intermediate, it poses a nuisance dust hazard. Inhalation of fine particulate matter can cause respiratory irritation[3]. Consequently, wet-wiping or HEPA-filtered vacuuming is required over dry sweeping[4].

Table 1: Quantitative Safety & PPE Specifications
ParameterSpecification / RequirementScientific Rationale
Respirator N95 (US) or P1/P2 (EN 143)Protects against fine solid particulate inhalation during transfer or spill cleanup[2].
Glove Material Nitrile (min. 0.11 mm thickness)Provides a robust barrier against polar organic intermediates and weak bases.
Aqueous pH Limit pH 6.0 – 8.0 prior to drain (if permitted)Neutralizes the primary amine to prevent exothermic reactions in waste carboys.
Storage Temp Cool, well-ventilated (< 25°C)Prevents thermal degradation and preserves compound integrity before disposal[3].

Step-by-Step Disposal Workflows

To ensure a self-validating system, every step of the disposal process must be verifiable by the operator.

Workflow A: Disposal of Solid/Powder Waste
  • Preparation: Don standard PPE (Nitrile gloves, safety goggles, lab coat, and N95 mask if handling outside a fume hood)[2][3].

  • Collection: Do not dry sweep. Use a dedicated anti-static spatula to transfer surplus powder into a high-density polyethylene (HDPE) or glass waste container[4].

  • Validation: Visually inspect the fume hood surface. If residual powder remains, proceed to Workflow C (Decontamination).

  • Labeling: Label the container explicitly as "Hazardous Waste: Solid Non-Halogenated Nitrogenous Organic (3-(4-Aminobutyl)oxazolidin-2-one)."

  • Manifesting: Transfer to EHS for licensed high-temperature incineration[2].

Workflow B: Disposal of Liquid Solutions
  • Segregation: Determine the solvent used.

    • Organic Solvents (e.g., DCM, Methanol): Pour into the "Non-Halogenated Organic Waste" carboy (or Halogenated if DCM is used).

    • Aqueous Solutions: Isolate in a separate beaker.

  • pH Adjustment (Aqueous only): Test the pH of the aqueous solution. Due to the aminobutyl group, it will likely be basic. Slowly titrate with dilute HCl (1M) until the pH reaches 7.0.

  • Validation: Use pH indicator strips to confirm neutrality before transferring to the aqueous waste carboy.

  • Disposal: Do not flush down the sink. Offer the neutralized solution to a licensed disposal company[3].

Workflow C: Spill Response & Decontamination
  • Containment: Isolate the spill area. If a powder, lightly mist with water or a compatible solvent to suppress dust formation[2].

  • Recovery: Shovel or wipe up the dampened material using absorbent pads. Place all pads into a sealed, compatible container[4].

  • Decontamination: Wash the affected surface with a mild detergent and water, as the compound is generally soluble in polar solvents. Dispose of the wash water as hazardous aqueous waste.

Logical Workflow Visualization

The following diagram maps the decision-making process for categorizing and disposing of 3-(4-Aminobutyl)oxazolidin-2-one waste streams.

G start 3-(4-Aminobutyl)oxazolidin-2-one Waste Generated liquid Liquid/Solution Waste start->liquid solid Solid/Powder Waste start->solid ph_check Check pH (Amine basicity) liquid->ph_check Aqueous/Mixed container Seal in compatible container (e.g., HDPE or Glass) liquid->container Organic Solvent solid->container Dampen & Sweep neutralize Neutralize with dilute acid (Target pH 7) ph_check->neutralize pH > 8 ph_check->container pH Neutral neutralize->container label_waste Label: Non-halogenated Nitrogenous Organic Waste container->label_waste incineration Licensed Incineration Facility (Requires NOx scrubbers) label_waste->incineration

Caption: Decision tree for the segregation, neutralization, and disposal of 3-(4-Aminobutyl)oxazolidin-2-one.

Regulatory & Logistics Grounding

When integrating this compound into your laboratory's waste manifest, ensure compliance with local and international frameworks:

  • European Waste Catalogue (EWC): While waste codes are application-specific, unreacted intermediate waste typically falls under generic organic chemical waste codes (e.g., 07 05 14* for solid wastes containing dangerous substances)[4].

  • EPA/RCRA (US): This compound is not typically listed as a specific P- or U-listed waste. However, it must be evaluated for characteristic toxicity or corrosivity (if in a highly basic aqueous solution)[5].

  • Transport: According to ADR/RID, IMDG, and IATA, oxazolidinone derivatives of this nature are generally considered "Not dangerous goods" for transport, simplifying logistical shipping to disposal facilities[2].

References

  • Environmental Protection Agency (EPA). "Feasibility Study for Subsurface Cleanup: Western Processing." EPA NEPIS. Available at:[Link]

  • Fisher Scientific. "SAFETY DATA SHEET - Oxazolidin-2-one, 4-methyl-5-phenyl." Fisher Scientific. Available at: [Link]

Sources

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